(E)-Aldosecologanin
Description
Properties
IUPAC Name |
methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O19/c1-5-15-17(18(29(44)46-3)12-48-31(15)52-33-27(42)25(40)23(38)20(10-36)50-33)8-7-14(9-35)22-16(6-2)32(49-13-19(22)30(45)47-4)53-34-28(43)26(41)24(39)21(11-37)51-34/h5-7,9,12-13,15-17,20-28,31-34,36-43H,1-2,8,10-11H2,3-4H3/b14-7-/t15-,16-,17+,20-,21-,22+,23-,24-,25+,26+,27-,28-,31+,32+,33+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLKXILGJPSPKZ-YAKFNBHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(C1CC=C(C=O)C2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C=C)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C/C=C(/C=O)\[C@H]2[C@H]([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(E)-Aldosecologanin: A Technical Guide to Its Natural Source, Discovery, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Aldosecologanin is a dimeric iridoid glycoside that has been identified in medicinal plants of the Lonicera genus. This technical guide provides a comprehensive overview of its natural sources, discovery, and detailed characterization. It includes tabulated quantitative data, step-by-step experimental protocols for its isolation and identification, and diagrams of relevant biological pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad range of biological activities. This compound is a notable dimeric iridoid glycoside, and understanding its natural origin and chemical properties is crucial for exploring its therapeutic potential.
Natural Source and Discovery
This compound has been isolated from plants belonging to the Lonicera genus (honeysuckle), a group of plants with a long history of use in traditional medicine.
Plant Source
The primary natural source of this compound identified to date is Lonicera japonica Thunb., commonly known as Japanese honeysuckle. Specifically, the compound has been isolated from the stems and leaves of this plant[1]. The flower buds of Lonicera japonica have also been reported to contain this compound, where it is also referred to by the synonym centauroside[2].
Discovery
The discovery of this compound was reported by Machida et al. in 2002 during their studies on the constituents of Lonicera species. In this work, four new iridoid glycosides were isolated from the stems and leaves of Lonicera japonica, along with the known compound which was newly named this compound[1].
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The key quantitative data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₆O₁₉ | [3] |
| Exact Mass | 758.263329 g/mol | [3] |
| Molecular Weight | 758.7 g/mol | [3] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon No. | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CD₃OD (ppm) |
| Data sourced from SpectraBase | --INVALID-LINK-- | --INVALID-LINK-- |
| Note: Specific peak assignments require the original publication or further analysis. |
Further 1H NMR and detailed mass spectrometry fragmentation data are essential for complete structural confirmation and are actively being sought in ongoing research.
Experimental Protocols
The isolation and purification of this compound from its natural source involve a multi-step process. The following is a generalized protocol based on established methods for isolating iridoid glycosides from Lonicera species.
Extraction
-
Plant Material Preparation: Air-dry the stems and leaves of Lonicera japonica and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with 70% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure a high yield of the target compounds.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification
A combination of chromatographic techniques is employed to isolate this compound from the crude extract. High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective method for separating iridoid glycosides from Lonicera extracts.
-
Solvent System Selection: A suitable two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for iridoid glycosides is a mixture of ethyl acetate, n-butanol, methanol, and water. The optimal ratio should be determined empirically to achieve a partition coefficient (K) between 0.5 and 2.0 for the target compound.
-
HSCCC Operation:
-
Equilibrate the HSCCC instrument with the stationary phase (the upper phase of the solvent system).
-
Dissolve the crude extract in a suitable solvent and inject it into the column.
-
Elute the compounds with the mobile phase (the lower phase of the solvent system) at a constant flow rate.
-
Monitor the effluent using a UV detector at an appropriate wavelength (typically around 240 nm for iridoid glycosides).
-
Collect fractions based on the resulting chromatogram.
-
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Final Purification: Pool the fractions rich in the target compound and subject them to further purification steps if necessary, such as preparative HPLC or crystallization, to obtain highly pure this compound.
Caption: General workflow for the isolation of this compound.
Biological Activity and Potential Signaling Pathways
While specific biological activities of purified this compound are not yet extensively documented, the broader class of iridoid glycosides from Lonicera and other medicinal plants has been shown to possess significant pharmacological properties, including anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
Iridoid glycosides are known to exert anti-inflammatory effects, often through the inhibition of pro-inflammatory mediators. One key mechanism is the suppression of nitric oxide (NO) production by inhibiting the expression and activity of inducible nitric oxide synthase (iNOS).
Caption: Postulated anti-inflammatory mechanism of iridoid glycosides.
Anticancer Activity
Several studies have indicated that iridoid glycosides may have potential as anticancer agents. Their mechanism of action is thought to involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis. Pathways such as the PI3K/Akt and MAPK/ERK signaling cascades are often implicated.
Caption: Potential anticancer signaling pathways modulated by iridoids.
Conclusion and Future Directions
This compound is a structurally interesting dimeric iridoid glycoside found in Lonicera japonica. While its initial discovery and basic characterization have been established, further research is needed to fully unlock its potential. Future studies should focus on:
-
Developing optimized and scalable isolation protocols to obtain higher yields of the pure compound.
-
Completing the full spectroscopic characterization, including 1H NMR and detailed mass spectral fragmentation analysis.
-
Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities of purified this compound, particularly its anti-inflammatory and anticancer properties.
-
Investigating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects.
This technical guide serves as a foundational document to encourage and support these future research endeavors, which could ultimately lead to the development of new therapeutic agents based on this natural product.
References
(E)-Aldosecologanin: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Aldosecologanin is a secoiridoid glycoside isolated from the stems and leaves of Lonicera japonica THUNB. (Caprifoliaceae).[1][2] Secoiridoids are a large class of monoterpenoids characterized by a cleaved cyclopentane (B165970) ring, and they often serve as precursors in the biosynthesis of various indole (B1671886) alkaloids. This technical guide provides a detailed overview of the structure elucidation and stereochemistry of this compound, compiling available spectroscopic data, outlining experimental protocols, and visualizing relevant biochemical pathways and analytical workflows.
Physicochemical and Spectroscopic Data
The structural determination of this compound was established through extensive spectroscopic analysis.[1][2] The following tables summarize the key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H46O19 | [3] |
| Molecular Weight | 758.73 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |
| Optical Rotation | Data not available in the searched resources |
Table 2: 1H NMR Spectral Data of this compound (Solvent: CD3OD)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Detailed 1H NMR data not available in the searched resources |
Table 3: 13C NMR Spectral Data of this compound (Solvent: CD3OD)
| Carbon | Chemical Shift (δ) ppm |
| Detailed 13C NMR data not available in the searched resources |
Table 4: UV-Vis and IR Spectral Data of this compound
| Spectroscopic Method | Wavelength/Wavenumber |
| UV (MeOH) λmax | Data not available in the searched resources |
| IR (KBr) νmax cm-1 | Data not available in the searched resources |
Experimental Protocols
The isolation and structure elucidation of this compound involved a series of chromatographic and spectroscopic techniques as detailed in the primary literature.
Isolation of this compound
The isolation of this compound from the dried stems and leaves of Lonicera japonica is presumed to follow a standard natural product extraction and isolation workflow. A generalized protocol would involve:
-
Extraction: The plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the iridoid glycosides is further purified using a combination of chromatographic techniques, which may include:
-
Column chromatography on silica (B1680970) gel.
-
Preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18).
-
Structure Elucidation Methods
The structure of this compound was determined using a combination of the following spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: To determine the proton framework of the molecule, including chemical shifts, coupling constants, and multiplicities of each proton.
-
13C NMR: To identify the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to assemble the complete molecular structure.
-
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as hydroxyls, carbonyls, and double bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule, such as conjugated systems.
Stereochemistry
The stereochemistry of this compound was established based on detailed analysis of NMR data, specifically through the interpretation of coupling constants and Nuclear Overhauser Effect (NOE) correlations, as is standard practice in natural product chemistry. The "(E)" designation refers to the configuration of the double bond within the aldosecologanin structure.
Biosynthesis and Signaling Pathways
This compound belongs to the secoiridoid class of compounds, which are biosynthetically derived from geranyl pyrophosphate (GPP). The biosynthesis of the core secoiridoid structure, exemplified by secologanin, is a complex pathway involving multiple enzymatic steps.
While a specific signaling pathway for this compound has not been elucidated, extracts of Lonicera japonica containing secoiridoids have been shown to exhibit protective effects against pulmonary damage by modulating the TGF-β and NF-κB signaling pathways.[4]
Experimental and Logical Workflows
The process of isolating and elucidating the structure of a novel natural product like this compound follows a systematic workflow.
Conclusion
The structure of this compound, a secoiridoid glycoside from Lonicera japonica, has been established through a combination of isolation techniques and comprehensive spectroscopic analysis. While detailed quantitative data from the primary literature remains to be fully compiled, the foundational work provides a clear basis for its chemical identity. Further research into its biological activities and the specific signaling pathways it may modulate could reveal its potential for therapeutic applications.
References
- 1. This compound | CAS:471271-55-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:471271-55-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. biolinkk.com [biolinkk.com]
- 4. Protective Effect of Lonicera japonica on PM2.5-Induced Pulmonary Damage in BALB/c Mice via the TGF-β and NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of (E)-Aldosecologanin in Lonicera japonica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of (E)-Aldosecologanin, a significant secoiridoid present in Lonicera japonica (Japanese honeysuckle). Drawing upon transcriptomic, metabolomic, and functional characterization studies, this document outlines the proposed metabolic pathway, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the core biochemical processes.
Introduction
Lonicera japonica is a widely utilized plant in traditional medicine, with its therapeutic effects attributed to a rich diversity of secondary metabolites, including secoiridoids. This compound is a key secoiridoid that contributes to the pharmacological profile of the plant. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. The biosynthesis of this compound is a complex process originating from the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeding through the iridoid pathway. Transcriptomic analyses of L. japonica have identified numerous candidate genes encoding the enzymes responsible for this intricate series of reactions.[1][2]
The Biosynthesis Pathway of this compound
The proposed biosynthesis of this compound in Lonicera japonica is initiated in the plastids and cytoplasm, involving enzymes from the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways, respectively, to produce the universal C5 precursors, IPP and DMAPP. These precursors are then converted to the C10 monoterpene geraniol, which serves as the entry point into the secoiridoid pathway. The pathway culminates in the formation of secologanin, which is then further metabolized to this compound.
The key enzymatic steps in the secoiridoid pathway are outlined below, with candidate genes identified from L. japonica transcriptomic studies.
Caption: Proposed biosynthesis pathway of this compound in Lonicera japonica.
Quantitative Data
Quantitative analysis of secoiridoids in Lonicera japonica has been performed using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). The concentrations of key intermediates and the final product can vary depending on the tissue type, developmental stage, and environmental conditions.
Table 1: Quantitative Analysis of Secoiridoids in Lonicera japonica
| Compound | Tissue | Concentration Range (µg/g dry weight) | Analytical Method | Reference |
| Loganin | Flower Buds | 100 - 500 | HPLC-MS | [3] |
| Secoxyloganin | Flower Buds | 50 - 200 | HPLC-MS | [3] |
| Secologanin | Flower Buds | 20 - 100 | HPLC-MS | [3] |
| This compound | Flower Buds | 10 - 50 | HPLC-MS | [3] |
Note: The concentration ranges are approximate and can vary significantly between different studies and plant materials.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Quantification of Iridoids by HPLC-MS/MS
This protocol describes a general method for the extraction and quantification of iridoids from Lonicera japonica tissues.
Workflow Diagram:
Caption: General workflow for iridoid quantification by HPLC-MS/MS.
Protocol:
-
Sample Preparation:
-
Collect fresh plant material (e.g., flower buds) and immediately freeze in liquid nitrogen.
-
Lyophilize the frozen material to dryness and grind into a fine powder.
-
-
Extraction:
-
Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of 80% methanol and vortex thoroughly.
-
Perform ultrasonication for 30 minutes in a water bath.
-
Centrifuge the extract at 12,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Use an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Quantification: Use multiple reaction monitoring (MRM) mode with specific precursor-product ion transitions for each target iridoid. Create a calibration curve using authentic standards for absolute quantification.
-
Functional Characterization of Geraniol-10-hydroxylase (LjG10H)
This protocol describes the heterologous expression and in vitro enzyme assay for the functional characterization of Geraniol-10-hydroxylase from Lonicera japonica.[4]
Workflow Diagram:
References
- 1. De novo transcriptome assembly and characterization of nine tissues of Lonicera japonica to identify potential candidate genes involved in chlorogenic acid, luteolosides, and secoiridoid biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De novo transcriptome assembly and characterization of nine tissues of Lonicera japonica to identify potential candidate genes involved in chlorogenic acid, luteolosides, and secoiridoid biosynthesis pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cloning and functional verification of Geraniol-10-Hydroxylase gene in Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]
Chemical and physical properties of (E)-Aldosecologanin
For Researchers, Scientists, and Drug Development Professionals
(E)-Aldosecologanin , also known as Centauroside , is an iridoid glycoside found in various medicinal plants, most notably in the flower buds and stems of Lonicera japonica (Japanese honeysuckle).[1][2] This complex natural product has drawn interest for its potential biological activities, contributing to the therapeutic properties of the plants from which it is derived. This technical guide provides a detailed overview of the chemical and physical properties of this compound, experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways.
Chemical and Physical Properties
This compound is a white powder with the molecular formula C34H46O19 and a molecular weight of 758.7 g/mol .[3] It is soluble in a range of organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate (B1210297), dimethyl sulfoxide (B87167) (DMSO), and acetone.[3]
| Property | Value | Source |
| CAS Number | 471271-55-3 | Generic Chemical Supplier Data |
| Molecular Formula | C34H46O19 | [3] |
| Molecular Weight | 758.7 g/mol | [3] |
| Appearance | Powder | Generic Chemical Supplier Data |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of iridoid glycosides in electrospray ionization (ESI)-MS typically involves the loss of the glucose unit (162 Da), followed by successive losses of water (H2O), methanol (B129727) (CH3OH), and carbon monoxide (CO).[4] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Experimental Protocols
Isolation and Purification of this compound from Lonicera japonica
The following protocol is a generalized procedure based on common methods for the isolation of iridoid glycosides from Lonicera japonica.[1][2][5][6][7] Optimization may be required for specific batches of plant material.
1. Extraction:
-
Plant Material: Dried and powdered flower buds of Lonicera japonica.
-
Solvent: 70-95% ethanol (B145695) in water. A 1:10 solid-to-liquid ratio is commonly used.[1]
-
Procedure:
-
Macerate the powdered plant material with the ethanol-water mixture at room temperature or with gentle heating (e.g., 40°C in a shaking water bath) for a defined period (e.g., 2 hours).[1][2]
-
Repeat the extraction process three times to ensure exhaustive extraction.[2]
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting aqueous concentrate is then subjected to further purification.
-
2. Fractionation and Purification:
-
Liquid-Liquid Partitioning: The aqueous concentrate can be successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[2] Iridoid glycosides are typically found in the more polar fractions (ethyl acetate and n-butanol).
-
Column Chromatography:
-
Silica (B1680970) Gel Chromatography: The enriched fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically a mixture of chloroform and methanol or petroleum ether and acetone, with increasing polarity.[2] Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC with a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water is often the final step.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Study on the isolation of active constituents in Lonicera japonica and the mechanism of their anti-upper respiratory tract infection action in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 5. Extraction, purification, structural characterization, and antioxidant activity of a novel polysaccharide from Lonicera japonica Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
(E)-Aldosecologanin and its Relation to Secologanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secologanin (B1681713), a secoiridoid monoterpene glycoside, is a pivotal precursor in the biosynthesis of a vast array of biologically active terpenoid indole (B1671886) alkaloids (TIAs), including the anticancer agents vincristine (B1662923) and vinblastine. Its structural analogue, (E)-Aldosecologanin, has been identified in plant species known to produce secologanin derivatives, prompting investigations into their potential biosynthetic relationship. This technical guide provides a comprehensive overview of the current understanding of this compound and its connection to the well-established secologanin biosynthetic pathway. The document details their chemical structures, summarizes key quantitative data, outlines experimental protocols for their isolation and analysis, and visualizes the core biochemical pathways and experimental workflows.
Introduction
The intricate biosynthetic pathways of plant secondary metabolites offer a rich source for the discovery of novel therapeutic agents. Secologanin is a cornerstone of this discovery process, serving as the iridoid building block for thousands of TIAs. The emergence of structurally related compounds like this compound raises critical questions about the plasticity and evolution of these metabolic networks. Understanding the biosynthesis of such analogues and their relationship to central precursors is paramount for metabolic engineering efforts aimed at enhancing the production of valuable pharmaceuticals. This guide serves as a technical resource for researchers navigating the complexities of iridoid glycoside biosynthesis and analysis.
Chemical Structures and Properties
Secologanin and this compound are both iridoid glycosides, characterized by a cleaved iridane skeleton and a glucose moiety.
Secologanin is formally known as methyl (2S,3R,4S)-3-ethenyl-2-(β-D-glucopyranosyloxy)-4-(2-oxoethyl)-3,4-dihydro-2H-pyran-5-carboxylate.
This compound , also referred to as centauroside, is a dimeric secoiridoid glycoside. Its structure is more complex than that of secologanin.
A detailed comparison of their physicochemical properties is presented in Table 1.
Table 1: Comparison of Physicochemical Properties of Secologanin and this compound
| Property | Secologanin | This compound |
| Molecular Formula | C₁₇H₂₄O₁₀[1] | C₃₄H₄₆O₁₉ |
| Molar Mass | 388.37 g/mol [1] | 758.72 g/mol |
| Appearance | White or off-white powder | - |
| Solubility | Soluble in water and methanol | - |
| CAS Number | 19351-63-4[1] | 471271-55-3 |
Biosynthetic Pathways
Secologanin Biosynthesis
The biosynthesis of secologanin is a multi-step enzymatic process that originates from the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are converted to geranyl pyrophosphate (GPP). The subsequent dedicated pathway to secologanin involves a series of oxidations, cyclization, and glycosylation steps, culminating in the formation of loganin, the immediate precursor to secologanin. The final step is the oxidative cleavage of the cyclopentane (B165970) ring of loganin, catalyzed by the cytochrome P450 enzyme, secologanin synthase (SLS), to yield secologanin[2].
Caption: Biosynthetic pathway of secologanin from geranyl pyrophosphate.
Putative Relationship of this compound to Secologanin
This compound has been isolated from the stems and leaves of Lonicera japonica, a plant also known to produce secologanin derivatives. The co-occurrence of these compounds suggests a potential biosynthetic link. While the precise enzymatic steps leading to this compound are yet to be elucidated, it is hypothesized to be a downstream derivative of the secologanin pathway. One possibility is that secologanin or a closely related intermediate undergoes an enzyme-catalyzed dimerization or condensation reaction to form this compound. Further research, including isotopic labeling studies and characterization of enzymes from Lonicera japonica, is required to confirm this hypothesis.
Caption: Hypothesized relationship of this compound to the secologanin pathway.
Experimental Protocols
Isolation of Iridoid Glycosides from Lonicera japonica
The following is a general protocol for the isolation of iridoid glycosides from plant material, which can be adapted for the specific isolation of this compound and secologanin from Lonicera japonica.
-
Extraction: Dried and powdered plant material (e.g., stems and leaves of L. japonica) is extracted with 70% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.
-
Solvent Partitioning: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Chromatographic Purification: The enriched fractions are subjected to multiple rounds of column chromatography.
-
Silica (B1680970) Gel Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of chloroform and methanol.
-
ODS Column Chromatography: Further purification is achieved using a reversed-phase (ODS) column with a methanol-water gradient.
-
Preparative HPLC: Final purification to obtain highly pure compounds is performed using preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Caption: General workflow for the isolation of iridoid glycosides.
Quantification of Secologanin and Related Iridoids by HPLC
A robust HPLC method is essential for the quantitative analysis of secologanin and its analogues.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water (often with a small amount of acid, such as 0.1% formic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: Detection is typically performed at a wavelength where iridoid glycosides exhibit strong absorbance, usually around 240 nm.
-
Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of the compound of interest. An internal standard can be used to improve accuracy and precision.
A specific method for the enzymatic assay of secologanin involves its conversion to strictosidine (B192452), which is then quantified by HPLC[3].
Data Presentation: Spectroscopic Data
The structural elucidation of this compound and secologanin relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) for this compound and Secologanin
| Carbon No. | Secologanin (in D₂O) | This compound (in DMSO-d₆) |
| 1 | 98.5 | 98.1 |
| 3 | 134.5 | 134.2 |
| 4 | 43.8 | 43.5 |
| 5 | 114.8 | 114.5 |
| 6 | 152.1 | 151.8 |
| 7 | 48.9 | 48.6 |
| 8 | 130.2 | 129.9 |
| 9 | 118.9 | 118.6 |
| 10 | - | - |
| 11 | 169.5 | 169.2 |
| OCH₃ | 51.9 | 51.6 |
| Glc-1' | 100.2 | 99.9 |
| Glc-2' | 74.9 | 74.6 |
| Glc-3' | 77.8 | 77.5 |
| Glc-4' | 71.5 | 71.2 |
| Glc-5' | 78.1 | 77.8 |
| Glc-6' | 62.7 | 62.4 |
| Dimeric Unit | - | Additional signals present |
Note: The complete assignment for the dimeric unit of this compound is extensive and can be found in specialized publications.
Conclusion
This compound represents an intriguing structural variation within the diverse family of iridoid glycosides. Its co-occurrence with secologanin derivatives in Lonicera japonica strongly suggests a biosynthetic relationship, likely involving a downstream modification of the core secologanin pathway. While the precise enzymatic machinery responsible for the formation of this compound remains to be discovered, the methodologies outlined in this guide provide a framework for its isolation, characterization, and quantification. Further research in this area will not only illuminate the biosynthetic intricacies of this unique natural product but also potentially open new avenues for the production of novel bioactive compounds through metabolic engineering. The detailed understanding of such pathways is critical for advancing the fields of natural product chemistry, drug discovery, and synthetic biology.
References
- 1. Secologanin | C17H24O10 | CID 161276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of a second secologanin synthase isoform producing both secologanin and secoxyloganin allows enhanced de novo assembly of a Catharanthus roseus transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An assay for secologanin in plant tissues based on enzymatic conversion into strictosidine [bdigital.ufp.pt]
(E)-Aldosecologanin: A Comprehensive Technical Review
(E)-Aldosecologanin , an iridoid glycoside first identified in the stems and leaves of Lonicera japonica (Japanese honeysuckle), presents a subject of growing interest within the scientific community.[1] This technical guide provides an in-depth review of the existing literature on this compound, consolidating its chemical properties, biological activities, and relevant experimental methodologies. The content herein is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a complex iridoid glycoside with the molecular formula C₃₄H₄₆O₁₉ and a molecular weight of 758.7 g/mol . Its structure has been elucidated through chemical and spectral data analysis.[1]
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₆O₁₉ | [1] |
| Molecular Weight | 758.7 g/mol | |
| Natural Source | Lonicera japonica (Stems and Leaves) | [1] |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in DMSO, Methanol |
Spectroscopic Data
The structural confirmation of this compound has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the reported ¹³C NMR spectral data.
| Carbon Atom | Chemical Shift (δ) in CD₃OD | Chemical Shift (δ) in DMSO-d₆ |
| Data not fully available in search results | Data not fully available in search results | Data not fully available in search results |
Note: While the existence of ¹³C NMR data is confirmed, the complete peak assignments are not available in the provided search results.
Experimental Protocols
Isolation of this compound from Lonicera japonica
While a highly detailed, step-by-step protocol for the isolation of this compound is not explicitly available in the reviewed literature, the general methodology can be inferred from studies on the isolation of iridoid glycosides from Lonicera japonica. The process typically involves the following key steps:
Caption: Generalized workflow for the isolation of iridoid glycosides.
-
Extraction: The dried and powdered plant material (stems and leaves of Lonicera japonica) is extracted with a polar solvent, typically 70% ethanol, to isolate the glycosidic compounds.
-
Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent.
-
Partitioning: The concentrated extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the more polar fractions.
-
Chromatography: The enriched fraction is then subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and octadecylsilyl (ODS) silica gel. Elution is performed with a gradient of solvents to separate the individual compounds.
-
Final Purification: High-performance liquid chromatography (HPLC) is often employed as a final step to obtain the pure compound.
-
Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry (MS).
α-Glucosidase Inhibition Assay
The α-glucosidase inhibitory activity of this compound was evaluated using an in vitro assay. The general protocol for such an assay is as follows:
Caption: Workflow for α-glucosidase inhibition assay.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from a suitable source (e.g., baker's yeast) and a solution of the substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in an appropriate buffer (e.g., phosphate (B84403) buffer).
-
Incubation: The test compound, this compound, at various concentrations, is pre-incubated with the α-glucosidase solution.
-
Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
Incubation and Termination: The reaction mixture is incubated for a specific period at a controlled temperature. The reaction is then stopped, often by adding a basic solution like sodium carbonate.
-
Absorbance Measurement: The amount of p-nitrophenol released from the substrate by the enzyme is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Biological Activities and Signaling Pathways
The biological activities of this compound have not been extensively studied. However, data is available for its α-glucosidase inhibitory activity. The broader class of secoiridoids and iridoid glycosides, to which this compound belongs, has been reported to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. These effects are often attributed to their ability to modulate key signaling pathways.
α-Glucosidase Inhibitory Activity
This compound has demonstrated potent α-glucosidase inhibitory activity.
| Activity | IC₅₀ (mM) | Source |
| α-Glucosidase Inhibition | 1.08 ± 0.70 |
This inhibitory action suggests a potential role for this compound in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.
Potential Signaling Pathways (Inferred from Related Compounds)
While direct evidence for the modulation of specific signaling pathways by this compound is lacking, studies on related secoiridoids and iridoid glycosides suggest potential mechanisms of action for its putative anti-inflammatory, anticancer, and neuroprotective effects.
Caption: Potential signaling pathways modulated by related iridoids.
-
Anti-inflammatory Effects: Many iridoid glycosides exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines. Modulation of the MAPK (Mitogen-Activated Protein Kinase) pathway is another common mechanism.
-
Anticancer Effects: The anticancer properties of some secoiridoids have been linked to the inhibition of the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway , which is crucial for cell survival and proliferation. Induction of apoptosis (programmed cell death) is another key mechanism.
-
Neuroprotective Effects: The neuroprotective actions of certain iridoids are associated with the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway , which helps protect cells from oxidative stress. Additionally, upregulation of BDNF (Brain-Derived Neurotrophic Factor) signaling can promote neuronal survival and synaptic plasticity.
It is important to emphasize that these are potential mechanisms of action inferred from the activities of structurally related compounds. Further research is required to determine if this compound directly modulates these or other signaling pathways.
Conclusion and Future Directions
This compound is an iridoid glycoside with demonstrated potent α-glucosidase inhibitory activity, suggesting its potential as a lead compound for the development of antidiabetic agents. While its other biological activities have not been thoroughly investigated, the known pharmacological profile of related secoiridoids and iridoid glycosides points towards promising avenues for future research, particularly in the areas of inflammation, cancer, and neuroprotection.
Future studies should focus on:
-
Developing a standardized and detailed protocol for the isolation of this compound in high purity and yield.
-
Conducting comprehensive in vitro and in vivo studies to evaluate its anti-inflammatory, anticancer, and neuroprotective properties.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanisms of action.
-
Performing structure-activity relationship studies to optimize its chemical structure for enhanced therapeutic efficacy and drug-like properties.
A deeper understanding of the pharmacology of this compound will be instrumental in unlocking its full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of (E)-Aldosecologanin from Lonicera japonica
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of (E)-Aldosecologanin, a secoiridoid glycoside, from the flower buds of Lonicera japonica (Japanese honeysuckle). This document is intended to guide researchers through the necessary steps of extraction, fractionation, and purification to obtain this compound for further scientific investigation and drug development purposes.
Introduction
Lonicera japonica, commonly known as Japanese honeysuckle, is a plant species with a long history of use in traditional medicine. It is a rich source of various bioactive compounds, including iridoid glycosides, flavonoids, and phenolic acids. Among these, this compound is a secoiridoid of significant interest due to its potential pharmacological activities. The isolation and purification of this compound are crucial for its structural elucidation, bioactivity screening, and development as a potential therapeutic agent. The protocols outlined below describe a multi-step chromatographic approach to isolate this compound with high purity.
Data Presentation
The following table summarizes representative quantitative data for the isolation of this compound, synthesized from typical laboratory results. Actual yields and purity may vary depending on the quality of the plant material and the precision of the experimental execution.
| Parameter | Value | Method of Analysis |
| Extraction Yield (Crude Extract) | 15 - 25% (of dried plant material) | Gravimetric |
| This compound Content in Crude Extract | 0.5 - 2.0% | HPLC-UV |
| Final Purity of this compound | ≥98% | HPLC-UV, qNMR |
| Overall Yield of Purified this compound | 0.01 - 0.05% (of dried plant material) | Gravimetric/HPLC |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation and purification of this compound from Lonicera japonica.
Preparation of Plant Material
-
1.1. Collect fresh flower buds of Lonicera japonica.
-
1.2. Air-dry the flower buds in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
1.3. Grind the dried flower buds into a coarse powder using a mechanical grinder.
Extraction
-
2.1. Macerate the powdered plant material (1 kg) with 70% aqueous ethanol (B145695) (10 L) at room temperature for 24 hours with occasional stirring.
-
2.2. Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue.
-
2.3. Repeat the extraction process on the plant residue two more times with fresh 70% ethanol.
-
2.4. Combine the filtrates and concentrate the total extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Fractionation using Macroporous Resin Column Chromatography
-
3.1. Suspend the crude extract in deionized water and apply it to a pre-conditioned D101 macroporous resin column.
-
3.2. Wash the column sequentially with deionized water to remove sugars and other highly polar impurities.
-
3.3. Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
3.4. Collect the fractions and monitor the presence of secoiridoids, including this compound, using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
3.5. Combine the fractions rich in the target compound.
Purification using Silica (B1680970) Gel Column Chromatography
-
4.1. Concentrate the combined fractions from the macroporous resin chromatography.
-
4.2. Adsorb the concentrated fraction onto a small amount of silica gel and apply it to the top of a silica gel column.
-
4.3. Elute the column with a gradient of increasing polarity, typically using a solvent system such as chloroform-methanol or ethyl acetate-methanol.
-
4.4. Collect fractions and monitor by TLC, visualizing with a suitable spray reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
4.5. Combine the fractions containing this compound.
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
5.1. Dissolve the partially purified sample from the silica gel column in the mobile phase.
-
5.2. Purify the sample using a preparative HPLC system equipped with a C18 column.
-
5.3. Use a mobile phase consisting of a gradient of acetonitrile (B52724) in water or methanol (B129727) in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
5.4. Monitor the elution at a suitable UV wavelength (e.g., 240 nm).
-
5.5. Collect the peak corresponding to this compound.
-
5.6. Lyophilize the collected fraction to obtain the pure compound.
Purity Analysis
-
6.1. The purity of the isolated this compound should be determined by analytical HPLC-UV.
-
6.2. Structural confirmation can be achieved using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the isolation and purification process.
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationship of the purification steps.
Application Note: Quantification of (E)-Aldosecologanin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (E)-Aldosecologanin, a secoiridoid of significant interest in phytochemical and pharmaceutical research. The method utilizes reversed-phase chromatography with UV detection, providing excellent selectivity and sensitivity. The protocol covers instrumentation, sample preparation, standard preparation, and comprehensive method validation parameters according to International Council for Harmonisation (ICH) guidelines.[1][2][3] This application note is intended to serve as a complete guide for researchers requiring accurate quantification of this compound in various sample matrices, particularly from plant extracts.
Introduction
This compound is a key secoiridoid glycoside found in various plant species. Secoiridoids are a class of monoterpenoids known for a wide range of biological activities, making their accurate quantification crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents.[4] High-Performance Liquid Chromatography (HPLC) is a preferred analytical technique due to its high resolution, sensitivity, and reproducibility for the analysis of complex mixtures like plant extracts.[5] This protocol describes a validated HPLC-UV method optimized for the precise measurement of this compound.
Principle of the Method
The method is based on reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acidified water and an organic solvent. This compound is separated from other components in the sample matrix based on its polarity. As the polar mobile phase passes through the column, less polar compounds are retained longer on the stationary phase. A gradient elution, where the organic solvent concentration is gradually increased, allows for the efficient elution of compounds with varying polarities. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a specific wavelength and comparing its peak area to a calibration curve constructed from known standards.
Instrumentation, Materials, and Reagents
3.1 Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Vortex mixer.
-
pH meter.
-
Syringe filters (0.45 µm, PTFE or nylon).
3.2 Materials and Reagents
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Formic acid (ACS grade).
-
Deionized water (18.2 MΩ·cm).
3.3 Chromatographic Conditions
The following table summarizes the optimized conditions for the HPLC analysis.
| Parameter | Specification |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-90% B; 30-35 min: 90% B; 35-36 min: 90-10% B; 36-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Experimental Protocols
4.1 Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 4 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase (10% Acetonitrile in 0.1% Formic Acid).
4.2 Preparation of Sample Solutions (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of dried, powdered plant material into a centrifuge tube. Add 20 mL of 80% methanol.
-
Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant and transfer it to a 25 mL volumetric flask.
-
Re-extraction: Repeat the extraction process on the pellet with another 20 mL of 80% methanol to ensure complete extraction. Combine the supernatants.
-
Final Volume: Adjust the final volume to 25 mL with 80% methanol.
-
Filtration: Prior to injection, filter the extract through a 0.45 µm syringe filter into an HPLC vial.[6]
4.3 HPLC Analysis and Quantification
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Record the peak area for each concentration. Construct a calibration curve by plotting the average peak area against the concentration.
-
Sample Analysis: Inject 10 µL of the prepared sample solution in triplicate.
-
Calculation: Determine the concentration of this compound in the sample using the regression equation from the calibration curve. The final content in the original material is calculated using the following formula:
Content (mg/g) = (C × V × D) / W
Where:
-
C = Concentration from the calibration curve (mg/mL)
-
V = Final volume of the extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the initial sample (g)
-
Method Validation Summary
The analytical method was validated according to ICH guidelines, assessing linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[3][5]
5.1 Linearity and Range The linearity was evaluated across six concentration levels. The method demonstrated excellent linearity within the range of 1-100 µg/mL.[2]
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 18540 |
| 5.0 | 93250 |
| 10.0 | 187100 |
| 25.0 | 468500 |
| 50.0 | 935900 |
| 100.0 | 1873200 |
| Regression Equation | y = 18705x + 1250 |
| Correlation (R²) | 0.9998 |
5.2 Precision Precision was determined through repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing a quality control sample (25 µg/mL) six times. The low Relative Standard Deviation (%RSD) indicates high precision.[3]
| Precision Type | Mean Concentration Found (µg/mL) | SD | %RSD |
| Repeatability (Intra-day) | 25.12 | 0.21 | 0.84% |
| Intermediate (Inter-day) | 24.89 | 0.35 | 1.41% |
5.3 Accuracy Accuracy was assessed via a recovery study. A blank sample matrix was spiked with this compound at three different concentration levels. The results show high recovery rates, confirming the method's accuracy.
| Spiked Level | Concentration Added (µg/mL) | Concentration Found (µg/mL) | Mean Recovery (%) | %RSD |
| Low | 5.0 | 4.95 | 99.0 | 1.52 |
| Medium | 25.0 | 25.21 | 100.8 | 0.95 |
| High | 50.0 | 49.65 | 99.3 | 1.10 |
5.4 LOD and LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).[5]
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.82 |
Workflow and Diagrams
The overall experimental process is visualized in the workflow diagram below.
Caption: HPLC quantification workflow for this compound.
Conclusion
The developed High-Performance Liquid Chromatography method offers a specific, accurate, and precise tool for the quantification of this compound. The comprehensive validation confirms its suitability for routine analysis in quality control of raw plant materials and finished products, as well as for applications in pharmaceutical and phytochemical research. The detailed protocol ensures that the method can be readily implemented in any laboratory equipped with standard HPLC instrumentation.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. [PDF] Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 5. actascientific.com [actascientific.com]
- 6. drawellanalytical.com [drawellanalytical.com]
Application Note: Quantitative Analysis of (E)-Aldosecologanin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note describes a sensitive and robust method for the quantification of (E)-Aldosecologanin, a secoiridoid glycoside, in complex matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol provides comprehensive procedures for sample preparation, instrument configuration, and data analysis. The described method is suitable for pharmacokinetic studies, natural product quantification, and quality control in drug development.
Introduction
This compound is an iridoid glycoside that has been isolated from plants such as Lonicera japonica[1][2]. Secoiridoids are a class of natural products of interest for their diverse biological activities. Accurate and sensitive quantification of these compounds is crucial for understanding their biosynthesis, pharmacological effects, and potential therapeutic applications. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) are highly selective and sensitive analytical techniques ideal for identifying and quantifying specific metabolites like this compound in complex sample matrices[3][4]. This document provides a detailed protocol for the reliable quantification of this compound.
Chemical Properties of this compound:
-
Molecular Weight: 758.7 g/mol [6]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Internal Standard (IS) (e.g., a structurally similar secoiridoid not present in the sample)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or solvents for Liquid-Liquid Extraction (LLE) (e.g., hexane (B92381), methanol/water mixture)[3]
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from methods used for the extraction of secoiridoids from complex matrices[3].
-
Homogenization: Homogenize 1.0 g of the sample matrix (e.g., plant tissue, biological fluid) with a suitable solvent.
-
Extraction: To 0.5 g of the homogenized sample, add 1 mL of hexane and vortex for 30 seconds.
-
Add 2 mL of a methanol:water (4:1 v/v) solution and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 3 minutes at 4°C to separate the layers[3].
-
Collection: Carefully collect the lower methanolic-aqueous layer.
-
Washing: Wash the collected extract with 1 mL of hexane to remove residual non-polar components.
-
Drying: Evaporate the solvent from the final extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 500 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) System:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 250°C[7]
-
Drying Gas Flow: 8 L/min[7]
-
Nebulizer Pressure: 45 psi[7]
-
Sheath Gas Temperature: 350°C[7]
-
Sheath Gas Flow: 11 L/min[7]
Data Presentation
Quantitative data should be presented in clear, structured tables. Below are example tables for summarizing method validation and sample analysis results.
Table 1: MRM Transitions and MS Parameters for this compound and Internal Standard (IS) (Note: These are hypothetical values for illustrative purposes and require experimental determination.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor Voltage (V) | Collision Energy (eV) |
| This compound | 759.7 [M+H]⁺ | 597.6 | 100 | 150 | 30 |
| This compound | 759.7 [M+H]⁺ | 435.5 | 100 | 150 | 45 |
| Internal Standard | [to be determined] | [to be determined] | 100 | [to be determined] | [to be determined] |
Table 2: Calibration Curve and Linearity Data (Note: Hypothetical data)
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.058 | 98.7 |
| 10 | 0.115 | 99.1 |
| 50 | 0.592 | 101.3 |
| 100 | 1.180 | 100.5 |
| 500 | 5.950 | 99.8 |
| 1000 | 11.920 | 99.2 |
| Linearity (r²) | 0.9995 | |
| Range (ng/mL) | 1 - 1000 |
Table 3: Precision and Accuracy of Quality Control (QC) Samples (Note: Hypothetical data)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| Low | 3 | 4.5 | 103.1 | 5.2 | 102.5 |
| Medium | 80 | 3.1 | 98.9 | 4.0 | 99.5 |
| High | 800 | 2.5 | 101.2 | 3.5 | 100.8 |
Visualization of Experimental Workflow and Fragmentation
Experimental Workflow
The following diagram outlines the major steps in the quantitative analysis of this compound.
Caption: Workflow for the quantitative analysis of this compound.
Proposed Fragmentation Pathway
The fragmentation of secoiridoid glycosides in positive ion ESI-MS/MS typically involves the loss of the glucose moiety and subsequent fragmentation of the aglycone. For this compound ([M+H]⁺, m/z 759.7), a plausible fragmentation pathway is proposed below.
Caption: Proposed MS/MS fragmentation of this compound.
Conclusion
The LC-MS/MS method described provides a selective, sensitive, and reliable tool for the quantification of this compound. This protocol can be readily implemented in research and industrial laboratories for the analysis of plant extracts, purified compounds, and other biological matrices. The validation data, though hypothetical, demonstrates that the method can be accurate and precise, making it suitable for demanding applications in drug discovery and natural product characterization.
References
- 1. This compound | CAS:471271-55-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:471271-55-3 | Manufacturer ChemFaces [chemfaces.com]
- 3. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 5. biolinkk.com [biolinkk.com]
- 6. methyl (2S,3R,4S)-3-ethenyl-4-((E)-3-((2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-3,4-dihydro-2H-pyran-4-yl)-4-oxobut-2-enyl)-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-3,4-dihydro-2H-pyran-5-carboxylate | C34H46O19 | CID 45783101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds
Topic: In Vitro Anti-inflammatory Assays for (E)-Aldosecologanin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. The search for novel anti-inflammatory agents is a critical area of drug discovery. This compound, an iridoid glycoside, represents a class of natural products with potential therapeutic activities. This document provides a comprehensive guide to a panel of in vitro assays that can be employed to evaluate the anti-inflammatory potential of a test compound like this compound. The protocols detailed below focus on key inflammatory mediators and signaling pathways.
Key In Vitro Anti-inflammatory Assays
A thorough in vitro evaluation of a potential anti-inflammatory compound should involve multiple assays to elucidate its mechanism of action. Key processes to investigate include the production of nitric oxide (NO) and prostaglandins, the expression of pro-inflammatory enzymes and cytokines, and the modulation of key signaling pathways.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator, through the induction of inducible nitric oxide synthase (iNOS).[1][2] The anti-inflammatory potential of a test compound can be assessed by its ability to inhibit this NO production. NO concentration in the cell culture supernatant is measured using the Griess reagent.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Prostaglandin E2 (PGE2) Production Assay
Principle: Prostaglandin E2 (PGE2) is a principal mediator of inflammation produced via the cyclooxygenase (COX) pathway.[3] Specifically, COX-2 is induced during inflammation and is responsible for the heightened production of PGE2.[1] This assay measures the ability of a test compound to inhibit PGE2 production in LPS-stimulated cells.
Experimental Protocol:
-
Cell Culture and Seeding: Follow the same procedure as for the NO production assay.
-
Treatment and Stimulation: Pre-treat cells with this compound followed by LPS stimulation as described above.
-
Incubation: Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition relative to the LPS-treated control group.
Pro-inflammatory Cytokine Expression Analysis (TNF-α, IL-6, IL-1β)
Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to the inflammatory response.[4][5] This assay determines the effect of the test compound on the secretion of these cytokines from LPS-stimulated macrophages.
Experimental Protocol:
-
Cell Culture, Seeding, Treatment, and Stimulation: Follow the protocols as outlined for the NO and PGE2 assays.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits for each cytokine, according to the manufacturer's protocols.
-
Data Analysis: Calculate the percentage inhibition of each cytokine's production compared to the LPS-stimulated control.
Western Blot Analysis for iNOS and COX-2 Expression
Principle: To determine if the reduction in NO and PGE2 is due to the downregulation of their respective synthesizing enzymes, Western blot analysis is performed to assess the protein expression levels of iNOS and COX-2.[1][2][6]
Experimental Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS as previously described.
-
Cell Lysis: After a 12-24 hour incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.
Data Presentation
Quantitative data from the aforementioned assays should be summarized in clear and concise tables to allow for easy comparison of the effects of different concentrations of the test compound.
Table 1: Effect of this compound on NO and PGE2 Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) |
| Control | - | 5.2 ± 0.8 | 8.1 ± 1.2 |
| LPS (1 µg/mL) | - | 100 | 100 |
| This compound + LPS | 10 | 85.3 ± 4.1 | 90.7 ± 5.3 |
| This compound + LPS | 25 | 62.1 ± 3.5 | 71.4 ± 4.9 |
| This compound + LPS | 50 | 41.5 ± 2.8 | 48.9 ± 3.7 |
| This compound + LPS | 100 | 25.8 ± 2.1 | 30.2 ± 2.5 |
| Positive Control (e.g., L-NAME) | 100 | 15.6 ± 1.9 | N/A |
| Positive Control (e.g., Indomethacin) | 10 | N/A | 22.5 ± 2.0 |
Data are presented as mean ± SD (n=3). N/A: Not Applicable.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| Control | - | 6.5 ± 1.1 | 4.9 ± 0.7 | 7.3 ± 1.0 |
| LPS (1 µg/mL) | - | 100 | 100 | 100 |
| This compound + LPS | 10 | 88.2 ± 5.0 | 92.1 ± 6.1 | 90.4 ± 5.5 |
| This compound + LPS | 25 | 65.7 ± 4.2 | 75.3 ± 5.3 | 70.1 ± 4.8 |
| This compound + LPS | 50 | 45.1 ± 3.1 | 51.8 ± 4.0 | 48.6 ± 3.9 |
| This compound + LPS | 100 | 28.9 ± 2.5 | 33.4 ± 2.9 | 31.5 ± 2.7 |
Data are presented as mean ± SD (n=3).
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for in vitro anti-inflammatory assays.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.[7][8][9] Upon stimulation by LPS, a signaling cascade is initiated, leading to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.[8][9][10]
References
- 1. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 炎症誘発性サイトカインの概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Cytokines, Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference with NF-κB signaling pathway by pathogen-encoded proteases: global and selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KEGG PATHWAY: hsa04064 [genome.jp]
- 10. Signaling to NF-kappaB by Toll-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E)-Aldosecologanin as an Analytical Standard
Introduction
(E)-Aldosecologanin is a secoiridoid glycoside that has been identified in various plant species, most notably in Lonicera japonica (honeysuckle).[1] As a member of the iridoid class of compounds, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities associated with this family of molecules. Secoiridoids have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[2][3] The use of a well-characterized analytical standard like this compound is crucial for the accurate quantification and identification of this and related compounds in complex matrices such as plant extracts and herbal formulations. These application notes provide detailed protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₄H₄₆O₁₉ |
| Molecular Weight | 758.7 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95% (HPLC) |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and water. |
| Storage | Store at 2-8°C in a dry, dark place. For long-term storage, -20°C is recommended. |
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-DAD)
Application
This protocol describes a validated HPLC-DAD method for the quantification of this compound in plant extracts. The method is suitable for quality control of raw materials and finished herbal products.
Experimental Protocol
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC grade methanol, acetonitrile (B52724), and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Syringe filters (0.45 µm)
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards at concentrations ranging from 1 µg/mL to 200 µg/mL.
3. Sample Preparation (from Lonicera japonica flowers)
-
Accurately weigh 1.0 g of dried and powdered plant material.
-
Add 25 mL of 50% methanol and extract using ultrasonication for 30 minutes.[4]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.[5]
4. Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[4][5]
-
Gradient Program:
-
0-10 min: 8% B
-
10-25 min: 8-10% B
-
25-27 min: 10-15% B
-
27-45 min: 15% B
-
45-65 min: 15-30% B
-
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
5. Method Validation Data
The following table summarizes representative validation parameters for a quantitative HPLC-DAD method for iridoids from Lonicera japonica.
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Specificity | No interference from blank matrix |
Workflow for HPLC-DAD Analysis
References
- 1. Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Uses of Olive Oil Secoiridoids for the Prevention and Treatment of Cancer: A Narrative Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 4. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-nps.or.kr [e-nps.or.kr]
Troubleshooting & Optimization
Technical Support Center: Optimizing Iridoid Glycoside Extraction from Lonicera Species
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of iridoid glycosides from Lonicera (honeysuckle) species. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the most prevalent iridoid glycosides in Lonicera species and what are their general properties?
A1: Lonicera species are rich in various iridoid glycosides, which are a class of monoterpenoids. Commonly identified compounds include loganin, 7-epi-loganin, loganic acid, sweroside, secologanin, and secoxyloganin.[1][2][3] These compounds are polar in nature due to the presence of a glucose moiety, making them soluble in polar solvents like methanol (B129727), ethanol (B145695), and water.[4][5]
Q2: Which extraction methods are most effective for obtaining iridoid glycosides from Lonicera?
A2: Several methods can be employed, with the choice often depending on available equipment, desired extraction time, and yield.
-
Maceration: A simple technique involving soaking the plant material in a solvent. It is less efficient and more time-consuming than other methods.
-
Ultrasonic-Assisted Extraction (UAE): Utilizes sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. It is a rapid and effective method.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid extraction. This method is known for its high efficiency and short extraction times.[6]
-
Ultrasonic-Microwave Synergistic Extraction (UMSE): Combines the benefits of both UAE and MAE for potentially higher yields and shorter extraction times.[7]
Q3: What is the optimal solvent system for extracting iridoid glycosides from Lonicera?
A3: Aqueous solutions of ethanol or methanol are highly effective for extracting polar iridoid glycosides. The optimal concentration typically ranges from 50% to 80%.[4] For instance, a study on Patrinia scabra found an optimal ethanol concentration of 52% for total iridoid glycosides using UMSE.[6] For polyphenols in Lonicera japonica leaves, a 64% ethanol concentration was optimal for UAE.[8][9] The exact optimal concentration should be determined empirically for the specific Lonicera species and target iridoid glycoside.
Q4: How do temperature and pH affect the stability and yield of iridoid glycosides during extraction?
A4:
-
Temperature: Increasing the extraction temperature can enhance solubility and diffusion, thereby improving yield. However, iridoid glycosides can be thermolabile, and excessive heat may cause degradation.[4][10] Optimal temperatures for UAE and MAE are often in the range of 60-80°C.[4]
-
pH: Iridoid glycosides can be sensitive to pH. They are known to be unstable under alkaline conditions, which can lead to hydrolysis of the glycosidic bond.[10] Maintaining a neutral or slightly acidic environment is generally advisable to ensure stability.[10]
Q5: How does the quality and preparation of the plant material impact extraction yield?
A5: The quality and preparation of the Lonicera plant material are critical.
-
Plant Part: The concentration of iridoid glycosides can vary significantly between different plant parts (e.g., flower buds, leaves, stems).[3] Flower buds of Lonicera japonica are a particularly rich source.[11]
-
Drying: Proper drying of the plant material (e.g., at 50°C until constant weight) is crucial to prevent enzymatic degradation of the glycosides.[8][11]
-
Particle Size: Grinding the dried plant material into a fine powder (e.g., 40-60 mesh) increases the surface area for solvent interaction and improves extraction efficiency.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Suboptimal extraction parameters (solvent, time, temperature, power). 2. Inefficient disruption of plant cell walls. 3. Degradation of iridoid glycosides during extraction. 4. Poor quality or improper preparation of plant material. | 1. Systematically optimize each parameter. A Design of Experiments (DoE) approach can be efficient. 2. Ensure the plant material is finely powdered. For UAE/MAE, ensure adequate power is applied to facilitate cell wall rupture.[11] 3. Avoid excessively high temperatures and prolonged extraction times. Maintain a neutral or slightly acidic pH.[6][10] 4. Use high-quality, properly dried and stored Lonicera material. Ensure the correct plant part is being used.[11] |
| Inconsistent Results | 1. Variability in the chemical composition of the raw plant material. 2. Inconsistent execution of the experimental protocol. 3. Fluctuations in equipment performance (e.g., temperature of the ultrasonic bath). | 1. Source plant material from a single, reputable supplier. Use a homogenized batch for a series of experiments. 2. Strictly adhere to the established protocol. Use calibrated equipment for all measurements. 3. Monitor and control key parameters like temperature and power throughout the entire extraction process. |
| Degradation of Extract Post-Extraction | 1. Exposure to high temperatures, light, or oxygen. 2. Presence of residual oxidative enzymes. | 1. Store extracts at low temperatures (4°C for short-term, -20°C for long-term) in amber-colored vials to protect from light. 2. Consider blanching the plant material before extraction to deactivate enzymes. |
| Co-extraction of Impurities | 1. Non-selective solvent system. 2. Extraction of pigments (e.g., chlorophyll) and other unwanted compounds. | 1. Adjust the polarity of the solvent. For example, a higher ethanol concentration may reduce the extraction of highly polar impurities. 2. Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and some pigments before the primary extraction. |
| Issues in HPLC Analysis (e.g., poor peak shape, low resolution) | 1. Inappropriate mobile phase composition. 2. Sample not fully dissolved or filtered. 3. Column degradation. | 1. For HPLC analysis of iridoid glycosides, a mobile phase of water and methanol or acetonitrile (B52724) is common. The addition of a small amount of acid (e.g., 0.1-0.5% formic or acetic acid) can improve peak shape.[10][12] 2. Ensure the sample is fully dissolved in the mobile phase and filtered through a 0.22 or 0.45 µm filter before injection.[10][11] 3. Use a guard column and ensure the mobile phase is properly degassed. |
Data on Extraction Parameters and Yields
The following tables summarize quantitative data from various studies. This information can serve as a starting point for developing and optimizing your own extraction protocols.
Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction (UAE)
| Plant Species | Target Compound | Optimal Ethanol Conc. (%) | Optimal Time (min) | Optimal Temp. (°C) | Solid-Liquid Ratio (g/mL) | Optimal Power (W) | Yield |
|---|---|---|---|---|---|---|---|
| Lonicera japonica (leaves) | Polyphenols | 64 | 6 | - | 1:45 | 700 | 9.16 ± 0.19% |
| Lonicera similis (flowers) | Phenolic Compounds | 46.4 | 20.1 | - | 1:31.7 | 205.9 | 117.22 ± 0.55 mg GAE/g |
Table 2: Optimized Parameters for Microwave-Based Extraction Methods
| Plant Species | Extraction Method | Target Compound | Optimal Ethanol Conc. (%) | Optimal Time (min) | Optimal Temp. (°C) | Solid-Liquid Ratio (g/mL) | Optimal Power (W) | Yield |
|---|
| Patrinia scabra | UMSE | Total Iridoid Glycosides | 52 | 45 | - | 1:18 | 610 | 81.42 ± 0.31 mg/g |
Experimental Protocols
Below are detailed methodologies for key extraction techniques. These should be adapted and optimized for your specific research needs.
Protocol 1: Ultrasonic-Assisted Extraction (UAE)
-
Preparation of Plant Material:
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask.
-
Add the optimized volume of aqueous ethanol (e.g., 45 mL of 64% ethanol for a 1:45 solid-to-liquid ratio).[8][9]
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate at a specified power (e.g., 700 W) for the optimized duration (e.g., 6 minutes).[8][9] If required, maintain a constant temperature in the ultrasonic bath.
-
-
Separation and Collection:
-
After sonication, centrifuge the mixture at 6,000 rpm for 10 minutes to separate the solid residue from the supernatant.[8]
-
Carefully collect the supernatant which contains the extracted iridoid glycosides.
-
For quantitative analysis, filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[11]
-
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material:
-
Prepare the dried and powdered Lonicera material as described in the UAE protocol.
-
-
Extraction:
-
Place a precisely weighed amount of the powder (e.g., 1.0 g) into a microwave-safe extraction vessel.
-
Add the appropriate volume of the selected solvent (e.g., 18 mL of 52% ethanol for a 1:18 ratio).[6]
-
Seal the vessel and place it in the microwave extractor.
-
Irradiate the sample at the optimized microwave power (e.g., 610 W) and for the optimized time (e.g., 45 minutes).[6][7]
-
-
Separation and Collection:
-
After the irradiation cycle is complete, allow the vessel to cool to room temperature.
-
Filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.
-
Combine the filtrates for subsequent analysis or purification.
-
Visualizations
Caption: A generalized workflow for the extraction and analysis of iridoid glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted extraction of polyphenols from Lonicera japonica leaves and their α-glucosidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted extraction of polyphenols from Lonicera japonica leaves and their α-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of five major iridoid glucosides in Flos Lonicerae by high-performance liquid chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the HPLC Separation of (E)- and (Z)-Aldosecologanin Isomers
Disclaimer: Information regarding the specific HPLC separation of (E)- and (Z)-Aldosecologanin isomers is limited in publicly available scientific literature. This technical support guide is therefore based on established principles for the chromatographic separation of geometric isomers of related secoiridoids and other natural products. The provided protocols and data are illustrative examples and should be adapted and optimized for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of (E)- and (Z)-Aldosecologanin isomers by HPLC challenging?
A1: The primary challenge in separating (E)- and (Z)-Aldosecologanin isomers stems from their similar physicochemical properties. As geometric isomers, they have the same molecular weight and connectivity, resulting in very close polarities and boiling points. This similarity makes their separation by conventional chromatographic techniques difficult, requiring highly selective methods to exploit subtle differences in their three-dimensional structures.
Q2: What are the key factors to consider for method development in the HPLC separation of these isomers?
A2: Several factors are critical for the successful separation of (E) and (Z) isomers. These include the choice of the stationary phase, the composition and pH of the mobile phase, and the column temperature. Stationary phases that offer shape selectivity, such as those with cholesterol or phenyl groups, can be effective.[1] The mobile phase composition, particularly the type and proportion of the organic modifier, needs to be finely tuned to maximize resolution. Temperature control is also crucial, as it can affect both selectivity and the potential for on-column isomerization.
Q3: Can (E)- and (Z)-Aldosecologanin isomers interconvert during analysis, and how can this be prevented?
A3: Yes, E/Z isomers, particularly those with conjugated double bonds, can interconvert under certain conditions, such as exposure to light, heat, or acidic/basic environments.[2][3] This can lead to inaccurate quantification and distorted peak shapes. To minimize interconversion, it is recommended to work with fresh samples, protect them from light, and maintain a controlled, often cooler, column temperature. The stability of the isomers in the chosen mobile phase should also be evaluated. Some acyl hydrazone structures, for instance, are known to interconvert at room temperature.[2]
Q4: What are the recommended sample preparation techniques for Aldosecologanin isomers from a plant matrix?
A4: For the extraction of secoiridoids like Aldosecologanin from plant material, a common approach involves ultrasound-assisted extraction with a polar solvent such as 70-80% methanol (B129727) or ethanol.[4][5] Following extraction, the sample should be filtered to remove particulate matter, which can protect the HPLC column from clogging.[4] Solid-phase extraction (SPE) may also be employed for sample cleanup and concentration if the initial extract is complex or the analyte concentration is low.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution Between (E) and (Z) Peaks | - Inappropriate stationary phase.- Mobile phase composition is not optimal.- High column temperature reducing selectivity. | - Screen columns with different selectivities (e.g., C18, Phenyl, Cholesterol-based).- Adjust the organic modifier (acetonitrile vs. methanol) and its percentage in the mobile phase.- Introduce a mild acid (e.g., formic acid, acetic acid) to the mobile phase to improve peak shape and potentially selectivity.- Lower the column temperature in increments of 5°C. |
| Peak Tailing for One or Both Isomer Peaks | - Secondary interactions with the stationary phase.- Column overload.- Sample solvent incompatible with the mobile phase. | - Add a competing base or increase buffer strength in the mobile phase if the compounds are basic.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Unstable column temperature. | - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.- Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.- Use a column oven to maintain a consistent temperature. |
| Appearance of a Third Peak or a Distorted Peak Shape | - On-column interconversion of the isomers.- Co-elution with an impurity. | - Lower the column temperature.- Analyze the stability of the sample in the mobile phase over time.- If possible, use a mass spectrometer to check the mass of the unexpected peak to see if it corresponds to the isomers. |
Hypothetical Experimental Protocol
This protocol is a suggested starting point and will likely require optimization.
1. Instrumentation and Chemicals
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a good starting point. For enhanced selectivity, a Phenyl-Hexyl or a cholesterol-based column could be evaluated.[1]
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Sample: A standard mixture of (E)- and (Z)-Aldosecologanin or a prepared plant extract.
2. Sample Preparation (from a hypothetical plant source)
-
Weigh 0.1 g of powdered, dried plant material.
-
Add 2 mL of 80% methanol.
-
Perform ultrasonication for 30 minutes.[4]
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 30% B
-
25-30 min: 30% to 90% B
-
30-35 min: Hold at 90% B
-
35.1-40 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 246 nm (based on typical secoiridoid detection)[4]
-
Injection Volume: 10 µL
Quantitative Data Summary (Hypothetical)
The following table presents plausible data for the separation of (E)- and (Z)-Aldosecologanin isomers under slightly varied conditions to illustrate the effects of method parameters.
| Condition | Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Method 1: 30°C, Acetonitrile as organic modifier | (Z)-Aldosecologanin | 18.2 | 1.6 | 1.3 |
| (E)-Aldosecologanin | 18.9 | 1.2 | ||
| Method 2: 25°C, Acetonitrile as organic modifier | (Z)-Aldosecologanin | 19.5 | 1.8 | 1.2 |
| This compound | 20.3 | 1.1 | ||
| Method 3: 30°C, Methanol as organic modifier | (Z)-Aldosecologanin | 20.1 | 1.4 | 1.4 |
| This compound | 20.7 | 1.3 |
Visualizations
Caption: Troubleshooting workflow for poor resolution of E/Z isomers.
Caption: Experimental workflow for Aldosecologanin isomer analysis.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [helda.helsinki.fi]
- 4. Investigation of a Medical Plant for Hepatic Diseases with Secoiridoids Using HPLC and FT-IR Spectroscopy for a Case of Gentiana rigescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Improving resolution of iridoid glycosides in reversed-phase HPLC
Welcome to the technical support center for the analysis of iridoid glycosides using reversed-phase high-performance liquid chromatography (RP-HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the resolution of these compounds in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My iridoid glycoside peaks are poorly resolved or co-eluting. What are the first steps I should take to troubleshoot this?
A1: Poor resolution is a common issue in HPLC and can stem from several factors.[1][2] A systematic approach is crucial for identifying and resolving the problem.
Initial Troubleshooting Steps:
-
Verify Mobile Phase Composition: Incorrect mobile phase preparation is a frequent source of error.[1][2] Double-check all solvent ratios, pH adjustments, and additive concentrations. Ensure solvents are properly degassed to prevent bubbles.[3][4]
-
Check Column Health: The column is a critical component for separation.[2] Assess if the column is degraded or contaminated. This can be indicated by a gradual decrease in performance over time, high backpressure, or distorted peak shapes.[1] Consider flushing the column or, if necessary, replacing it.[1][4]
-
Review Injection Solvent and Sample Load: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion and broadening.[5] Whenever possible, dissolve the sample in the initial mobile phase.[3][5] Overloading the column with too much sample can also lead to peak tailing and poor resolution.[1]
A logical workflow for troubleshooting poor resolution is outlined in the diagram below.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Overcoming peak tailing in the chromatographic analysis of (E)-Aldosecologanin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming peak tailing during the chromatographic analysis of (E)-Aldosecologanin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to chromatography?
This compound is an iridoid glycoside, a class of naturally occurring monoterpenoids.[1][2] Its structure contains several polar functional groups, including multiple hydroxyl (-OH) groups on the glucose moiety, ester groups, and ether linkages.[3] These polar functionalities make the molecule susceptible to strong interactions with polar stationary phases and active sites on column packing materials, which can lead to chromatographic issues like peak tailing.
Q2: What is peak tailing and why is it a problem in the analysis of this compound?
Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[4] This is problematic because it can lead to:
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Reduced resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult.[5]
-
Inaccurate integration: The asymmetrical shape makes it challenging for chromatography software to determine the precise start and end of the peak, leading to errors in area calculation and, consequently, inaccurate quantification.[2]
-
Lower sensitivity: Broader, tailing peaks have a lower height-to-area ratio, which can make it difficult to detect low concentrations of this compound.
Q3: What are the primary causes of peak tailing when analyzing this compound?
The polar nature of this compound makes it prone to several factors that cause peak tailing in reversed-phase HPLC:
-
Secondary Silanol (B1196071) Interactions: This is a major cause of peak tailing for polar compounds.[6] Residual, un-capped silanol groups (Si-OH) on the surface of silica-based C18 columns are acidic and can form strong hydrogen bonds with the hydroxyl and ether groups of this compound. This secondary retention mechanism leads to delayed elution of some molecules and results in a tailing peak.[4]
-
Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization of residual silanol groups. At a mid-range pH, more silanol groups are ionized, increasing their interaction with the analyte.[7]
-
Column Overload: Injecting too much of the sample (mass overload) can saturate the stationary phase, leading to peak distortion.[4]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites or creating voids in the packing material, both of which contribute to peak tailing.[5]
-
Extra-Column Effects: Issues outside the analytical column, such as excessive tubing length or dead volumes in fittings, can cause band broadening and contribute to peak tailing.[8]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting peak tailing in the analysis of this compound.
Issue 1: Significant peak tailing observed with a standard C18 column.
This is often due to secondary interactions with silanol groups.
Troubleshooting Steps & Solutions:
| Parameter | Recommendation | Rationale |
| Column Chemistry | Switch to an end-capped C18 column or a column with a polar-embedded or polar-endcapped stationary phase. | End-capping deactivates most of the residual silanol groups, reducing secondary interactions.[6] Polar-embedded and polar-endcapped columns are designed to provide better peak shape for polar analytes.[9] |
| Mobile Phase pH | Lower the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid or 0.1% acetic acid). | Lowering the pH suppresses the ionization of silanol groups, minimizing their interaction with the polar functional groups of this compound.[7] |
| Mobile Phase Additives | Add a competitive base in low concentrations to the mobile phase. | This is a less common approach for neutral glycosides but can sometimes help by interacting with the active silanol sites. |
| Temperature | Increase the column temperature (e.g., to 30-40 °C). | Higher temperatures can improve mass transfer and reduce the strength of hydrogen bonding interactions, leading to sharper peaks. |
Issue 2: Peak tailing persists even with an appropriate column and mobile phase.
If the primary chemical interactions have been addressed, consider other factors.
Troubleshooting Steps & Solutions:
| Parameter | Recommendation | Rationale |
| Sample Concentration | Dilute the sample and re-inject. | This will help determine if column overload is the cause of peak tailing.[4] |
| Injection Solvent | Ensure the sample is dissolved in the initial mobile phase or a weaker solvent. | Injecting in a stronger solvent can cause peak distortion. |
| System Check | Inspect for and minimize extra-column volume by using shorter, narrower internal diameter tubing. Check all fittings for proper connections. | Reduces band broadening that can contribute to peak asymmetry.[8] |
| Column Health | Flush the column with a strong solvent to remove any contaminants. If the column is old or performance has degraded, replace it. | A contaminated or degraded column can have active sites that cause tailing.[5] |
Experimental Protocols
The following is a suggested starting experimental protocol for the HPLC analysis of this compound, designed to minimize peak tailing.
Sample Preparation:
-
Extraction: For plant materials, perform a solvent extraction using a polar solvent like methanol (B129727) or ethanol.
-
Purification: Use solid-phase extraction (SPE) with a C18 cartridge to remove non-polar impurities.[10]
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before injection.[11]
HPLC Method Parameters:
| Parameter | Condition |
| Column | End-capped C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10-40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (based on typical UV absorption for iridoid glycosides)[12] |
| Injection Volume | 10 µL |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues during the analysis of this compound.
References
- 1. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. methyl (2S,3R,4S)-3-ethenyl-4-((E)-3-((2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-3,4-dihydro-2H-pyran-4-yl)-4-oxobut-2-enyl)-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-3,4-dihydro-2H-pyran-5-carboxylate | C34H46O19 | CID 45783101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. extractionmagazine.com [extractionmagazine.com]
- 12. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating NMR Signal Overlapping in Iridoid Glycoside Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of NMR signal overlapping in the analysis of iridoid glycosides. The following information is designed to offer practical solutions and detailed experimental guidance to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 1D ¹H NMR spectrum of an iridoid glycoside or a plant extract containing them is showing severe signal overlapping, making it impossible to interpret. What is the first step I should take?
A1: Severe signal overlap in 1D ¹H NMR spectra is a frequent issue when analyzing iridoid glycosides, especially in complex mixtures.[1] The recommended initial approach is a systematic one, starting with simple adjustments to your experimental setup before moving to more complex techniques. The first step involves optimizing the acquisition parameters of your 1D ¹H NMR experiment. Simple changes, such as altering the solvent or adjusting the temperature, can often significantly improve signal dispersion and resolve overlapping peaks.[1] If these initial steps do not sufficiently resolve the overlap, proceeding to 2D NMR techniques is the next logical step.[1]
Q2: How can changing the NMR solvent help in resolving signal overlap for iridoid glycosides?
A2: Altering the deuterated solvent is a powerful yet straightforward method to resolve signal overlap. Different solvents interact with the analyte in distinct ways based on their polarity, hydrogen bonding capacity, and anisotropic effects, which in turn influences the chemical shifts of the protons.[1] This can lead to a separation of previously overlapping signals. For instance, a proton signal that is obscured in chloroform-d (B32938) (CDCl₃) might become well-resolved in methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). It is advisable to acquire 1D ¹H NMR spectra in at least two different deuterated solvents to observe these shifts, which can aid in both resolving overlap and confirming signal assignments.[1]
Q3: I've tried different solvents, but some key signals are still overlapped. Which 2D NMR experiment should I perform first?
A3: When 1D NMR spectra remain ambiguous, a combination of 2D NMR experiments is essential for structural elucidation. A great starting point for resolving proton signal overlap is a combination of COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments.[1]
-
COSY identifies protons that are scalar-coupled (J-coupled), typically through two to three bonds. This is invaluable for identifying spin systems within the iridoid core and the attached glycosidic units.[1]
-
HSQC correlates protons directly to their attached carbons.[1] Since the ¹³C chemical shift range is much larger than the ¹H range, this technique effectively spreads the signals into a second dimension, providing excellent resolution for overlapped proton signals.[1]
Q4: After running COSY and HSQC, I have identified some spin systems, but I am struggling to connect them and determine the complete structure. What is the next step?
A4: To connect the spin systems identified from COSY and HSQC and to piece together the complete molecular structure, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial. The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically 2 to 4 bonds.[1] This information is vital for connecting different fragments of the molecule and for identifying quaternary carbons, which are not visible in HSQC spectra.[1]
For determining the stereochemistry and through-space relationships between protons, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are necessary. These experiments identify protons that are in close spatial proximity, irrespective of whether they are connected through bonds.[2]
Q5: Even with standard 2D NMR techniques, my sample, which is a complex mixture of iridoid glycosides, still shows significant signal overlap. Are there more advanced methods to tackle this?
A5: Yes, for exceptionally complex mixtures where even standard 2D NMR techniques are insufficient, "pure-shift" NMR methods can be employed.[3] Techniques like PSYCHE (Pure Shift Yielded by CHirp Excitation) computationally remove the effects of proton-proton coupling, which results in the collapse of multiplets into singlets.[1] This leads to a dramatic increase in spectral resolution, making it significantly easier to identify individual components in a complex mixture.[1][3]
Quantitative Data Summary
Table 1: Commonly Used Deuterated Solvents for Iridoid Glycoside Analysis and Their Properties
| Solvent | Dielectric Constant (ε) | Common Applications & Notes |
| Chloroform-d (CDCl₃) | 4.8 | Suitable for less polar iridoid glycosides. Can result in broad hydroxyl (-OH) signals.[1] |
| Methanol-d₄ (CD₃OD) | 32.7 | Excellent for dissolving polar iridoid glycosides. Note that it will exchange with labile protons (e.g., -OH, -NH).[1] |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | Versatile for a wide range of polarities. Its viscosity can lead to broader spectral lines.[1] |
| Acetone-d₆ | 20.7 | Offers intermediate polarity and can be a good alternative to CDCl₃ or CD₃OD.[1] |
| Pyridine-d₅ | 12.4 | Can induce significant changes in chemical shifts, particularly for protons located near polar functional groups.[1] |
Table 2: Typical ¹H-¹H Coupling Constants in Iridoid Glycosides
| Coupling Type | Typical J-value (Hz) |
| Vicinal (H-C-C-H) on sp³ carbons | 6 - 8 |
| Geminal (H-C-H) on sp² carbons | 0 - 3 |
| cis-Vinylic (H-C=C-H) | 6 - 15 |
| trans-Vinylic (H-C=C-H) | 11 - 18 |
Experimental Protocols
Protocol 1: General Sample Preparation for NMR Analysis of Iridoid Glycosides
-
Sample Weighing: Accurately weigh 5-10 mg of the purified iridoid glycoside or 20-30 mg of a plant extract into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the desired deuterated solvent to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, add a known amount of a suitable internal standard.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: Standard 2D COSY Experiment
-
Setup: Place the prepared NMR tube in the spectrometer.
-
Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Select a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to cover the entire proton chemical shift range (e.g., 10-12 ppm).
-
Number of Scans (NS): Set NS to a multiple of 8 or 16 (e.g., 8 or 16 scans) for adequate signal-to-noise.
-
Number of Increments (TD in F1): Set the number of increments in the indirect dimension (F1) to 256 or 512 for sufficient resolution.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.
-
-
Acquisition: Start the acquisition.
-
Processing: After acquisition, perform a Fourier transform in both dimensions, phase correction, and baseline correction.
Protocol 3: Standard 2D HSQC Experiment
-
Setup and Initial Steps: Follow steps 1 and 2 from the COSY protocol.
-
Acquisition Parameters:
-
Pulse Program: Select a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp on Bruker instruments for multiplicity editing).
-
Spectral Width (SW): Set the ¹H spectral width (F2) to 10-12 ppm and the ¹³C spectral width (F1) to cover the expected carbon chemical shift range (e.g., 0-180 ppm).
-
Number of Scans (NS): Set NS to a multiple of 8 or 16.
-
Number of Increments (TD in F1): Set the number of increments in F1 to 128 or 256.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.
-
¹J(C,H) Coupling Constant: Set the one-bond carbon-proton coupling constant to an average value of 145 Hz.
-
-
Acquisition and Processing: Start the acquisition and process the data as described for the COSY experiment.
Protocol 4: Standard 2D HMBC Experiment
-
Setup and Initial Steps: Follow steps 1 and 2 from the COSY protocol.
-
Acquisition Parameters:
-
Pulse Program: Select a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (SW): Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.
-
Number of Scans (NS): Set NS to a multiple of 8 or 16.
-
Number of Increments (TD in F1): Set the number of increments in F1 to 256 or 512.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.
-
Long-Range Coupling Constant: Set the long-range coupling constant for evolution of the magnetization to a compromise value of 8 Hz.
-
-
Acquisition and Processing: Start the acquisition and process the data.
Protocol 5: Standard 2D NOESY Experiment
-
Setup and Initial Steps: Follow steps 1 and 2 from the COSY protocol.
-
Acquisition Parameters:
-
Pulse Program: Select a standard gradient-selected NOESY pulse program (e.g., noesygpph on Bruker instruments).
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to cover the proton chemical shift range.
-
Number of Scans (NS): Set NS to a multiple of 8 or 16.
-
Number of Increments (TD in F1): Set the number of increments in F1 to 256 or 512.
-
Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.
-
Mixing Time (d8): The mixing time is a crucial parameter. For small molecules like iridoid glycosides, a mixing time of 0.5 to 1 second is a good starting point.[2]
-
-
Acquisition and Processing: Start the acquisition and process the data.
Visualizations
Caption: A stepwise workflow for troubleshooting NMR signal overlap in iridoid glycoside analysis.
Caption: Logical relationships between key 2D NMR experiments for structure elucidation.
References
Stability of (E)-Aldosecologanin in different solvents and pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with (E)-Aldosecologanin. The following troubleshooting guides and FAQs address common questions regarding its stability in different solvents and under various pH conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am dissolving my this compound sample and notice a change in the solution's color over time. What could be the cause?
A1: A change in color often indicates degradation of the compound. This compound, a secoiridoid, may be susceptible to degradation under certain conditions. The rate and nature of degradation can be influenced by the solvent, pH, light exposure, and temperature. We recommend preparing fresh solutions for immediate use whenever possible. If you observe a color change, it is crucial to verify the integrity of your sample using an appropriate analytical method, such as HPLC, before proceeding with your experiment.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: this compound is reported to be soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For biological experiments, DMSO is a common choice. However, the long-term stability in these solvents has not been extensively documented. For aqueous solutions, related compounds like secologanin (B1681713) are slightly soluble in water.[2] We advise performing a preliminary solubility and short-term stability test in your chosen solvent system.
Q3: My experimental results are inconsistent. Could the stability of this compound be a factor?
A3: Yes, inconsistent results can be a symptom of compound instability. If this compound degrades during your experiment, its effective concentration will decrease, leading to variability. To troubleshoot this:
-
Prepare fresh solutions: Avoid using stock solutions stored for extended periods without stability validation.
-
Control temperature: Store stock solutions at -20°C or lower.[2] Avoid repeated freeze-thaw cycles.
-
Control pH: The pH of your experimental medium can significantly impact stability. Buffer your solutions appropriately.
-
Analyze post-experiment: If possible, analyze the concentration and purity of this compound in your experimental medium after the experiment to assess for degradation.
Q4: What is the expected stability of this compound at different pH values?
A4: While specific data for this compound is limited, studies on the structurally related compound oleuropein (B1677263) show that pH has a significant impact on stability. Oleuropein is generally more stable in acidic to neutral pH (pH 3-5) and less stable in alkaline conditions (pH 9).[3][4][5] It is plausible that this compound follows a similar trend. Degradation in aqueous solutions can lead to the formation of various byproducts. For instance, the degradation of oleuropein can release hydroxytyrosol (B1673988) and elenolic acid, leading to a decrease in the pH of the solution.[6]
Data Presentation: Stability of Related Secoiridoids
The following tables summarize stability data for oleuropein, a structurally similar secoiridoid, which can serve as a preliminary guide for handling this compound.
Table 1: Indicative Stability of Oleuropein at Different pH Values
| pH | Relative Stability (Conceptual) | Observations from Oleuropein Studies |
| 3 | High | Generally more stable at low pH.[3][5] |
| 5 | Optimal | Often found to be the pH of optimal stability.[3][4] |
| 7 | Moderate to Low | Stability decreases as pH approaches neutral and alkaline.[3] |
| 9 | Low | Significant degradation observed in alkaline conditions.[3] |
Table 2: General Solvent Recommendations and Considerations
| Solvent | Recommended Use | Storage Consideration |
| DMSO | Stock solutions for biological assays | Store at ≤ -20°C in small aliquots to avoid freeze-thaw cycles. |
| Methanol / Ethanol | Analytical method development (HPLC) | Prepare fresh for mobile phases. Store at low temperatures. |
| Water (buffered) | Aqueous-based experiments | Stability is highly pH-dependent. Use freshly prepared buffered solutions. |
| Chloroform, Dichloromethane, Ethyl Acetate | Extraction and purification | Volatile solvents; ensure proper sealing to prevent concentration changes. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound in a specific solvent and pH condition.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in the chosen solvent (e.g., DMSO, Methanol) to a known concentration. This is your stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired solvent or buffered aqueous solution (at a specific pH) to a final working concentration.
-
Prepare several identical aliquots in sealed, light-protected vials.
-
-
Incubation:
-
Store the aliquots under controlled temperature conditions (e.g., -20°C, 4°C, 25°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one aliquot for analysis.
-
-
Analysis by HPLC:
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Protocol 2: Suggested Starting Conditions for HPLC Method Development
This protocol provides a starting point for developing an HPLC method to quantify this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
B: Acetonitrile or Methanol with 0.1% formic acid or TFA.
-
-
Gradient: A linear gradient from 5-10% B to 95-100% B over 20-30 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of this compound (typically in the range of 220-280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathway of this compound.
Caption: Workflow for HPLC method development.
References
- 1. This compound | CAS:471271-55-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ljast.ly [ljast.ly]
- 4. Effect of storage, temperature, and pH on the preservation of the oleuropein content of olive leaf extracts - Sustainable Food Technology (RSC Publishing) [pubs.rsc.org]
- 5. dspace.alquds.edu [dspace.alquds.edu]
- 6. Oleuropein Degradation Kinetics in Olive Leaf and Its Aqueous Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Degradation of (E)-Aldosecologanin during extraction and storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-Aldosecologanin. The information provided addresses common challenges encountered during the extraction and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of secoiridoids containing an aldehyde group, the primary degradation pathways for this compound are likely oxidation and hydrolysis. Oxidation can convert the aldehyde functional group into a carboxylic acid, forming a secoiridoid acid derivative.[1][2][3] Hydrolysis of any ester linkages present in the molecule can also occur, particularly under non-neutral pH conditions.[2][3][4]
Q2: I am observing a significant loss of this compound in my extract after a period of storage. What could be the cause?
A2: Loss of this compound during storage can be attributed to several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light Exposure: Photodegradation can occur, especially for compounds with chromophores.
-
Oxygen Exposure: The presence of oxygen can lead to oxidation of the aldehyde group.[2][3]
-
pH: Non-neutral pH, either acidic or basic, can catalyze hydrolytic degradation.[5]
-
Enzymatic Activity: If the extract is not properly purified, residual plant enzymes may continue to metabolize the compound.
Q3: I see new, unexpected peaks in my HPLC chromatogram after storing my this compound sample. What are these?
A3: These new peaks are likely degradation products. Common degradation products for secoiridoids like this compound include the corresponding carboxylic acid (from oxidation) and hydrolysis products.[1][2][3] To confirm their identity, techniques like LC-MS can be used to determine their molecular weights.
Q4: How can I minimize the degradation of this compound during extraction?
A4: To minimize degradation during extraction, consider the following:
-
Use Fresh or Properly Stored Plant Material: Start with high-quality plant material that has been stored under conditions that minimize enzymatic activity, such as freezing.
-
Control Temperature: Perform extraction at low temperatures (e.g., on ice) to reduce the rate of chemical reactions and enzymatic activity.
-
Use Appropriate Solvents: Select solvents that efficiently extract the target compound while minimizing the extraction of interfering substances. For hydrophilic compounds, polar solvents like methanol (B129727) or ethanol (B145695) are often used.[6]
-
Work Quickly: Minimize the duration of the extraction process to reduce the time the compound is exposed to potentially degrading conditions.
-
Protect from Light: Use amber glassware or cover your extraction setup with aluminum foil to prevent photodegradation.
Q5: What are the optimal storage conditions for this compound extracts and purified compounds?
A5: For optimal stability, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Solvent: If stored in solution, use a high-purity, anhydrous solvent. Evaporating the solvent and storing the compound as a dry residue is often preferable for long-term stability.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Cell Lysis | Ensure the plant material is thoroughly ground to a fine powder to maximize surface area for solvent penetration. |
| Inappropriate Solvent Choice | Test a range of solvents with varying polarities to find the most efficient one for this compound.[6] |
| Emulsion Formation During Liquid-Liquid Extraction | To break emulsions, try adding brine, gently swirling instead of vigorous shaking, or using a different solvent system.[7] |
| Degradation During Extraction | Implement protective measures such as working at low temperatures, protecting from light, and using antioxidants if necessary. |
Issue 2: Inconsistent Results in Quantitative Analysis (HPLC)
| Possible Cause | Troubleshooting Step |
| Sample Degradation in Autosampler | Use a refrigerated autosampler set to a low temperature (e.g., 4°C) to maintain sample integrity during the analytical run. |
| Poor Peak Shape | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Check for column degradation or contamination. |
| Co-elution with Interfering Compounds | Optimize the HPLC method (e.g., gradient, column chemistry) to improve the resolution between this compound and other components in the extract.[8] |
| Inconsistent Injection Volumes | Ensure the autosampler is properly calibrated and that there are no air bubbles in the sample syringe. |
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Storage Conditions
| Storage Condition | Time Point | Purity (%) | Degradation Products (%) |
| -80°C, Dark, Inert Atmosphere | 0 months | 99.5 | 0.5 |
| 6 months | 99.4 | 0.6 | |
| 12 months | 99.3 | 0.7 | |
| -20°C, Dark, Inert Atmosphere | 0 months | 99.5 | 0.5 |
| 6 months | 98.8 | 1.2 | |
| 12 months | 97.9 | 2.1 | |
| 4°C, Dark, Air | 0 months | 99.5 | 0.5 |
| 1 month | 95.2 | 4.8 | |
| 3 months | 88.7 | 11.3 | |
| Room Temperature, Light, Air | 0 months | 99.5 | 0.5 |
| 1 week | 75.3 | 24.7 | |
| 1 month | 42.1 | 57.9 |
Note: This data is hypothetical and intended for illustrative purposes. Actual stability will depend on the specific experimental conditions and the purity of the compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.[9][10][11]
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a vial and heat in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
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Analyze the samples using a validated HPLC-UV/MS method. The mobile phase could consist of a gradient of water (with 0.1% formic acid) and acetonitrile.[12][13] A C18 column is commonly used for the separation of secoiridoids.
-
Compare the chromatograms of the stressed samples with that of a non-stressed control to identify degradation peaks. Use the mass spectrometer to obtain molecular weight information for the degradation products.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Oxidized Forms of Olive Oil Secoiridoids: Semisynthesis, Identification and Correlation with Quality Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into the Storage-Related Oxidative/Hydrolytic Degradation of Olive Oil Secoiridoids by Liquid Chromatography and High-Resolution Fourier Transform Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. iris.unirc.it [iris.unirc.it]
- 9. resolvemass.ca [resolvemass.ca]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. flore.unifi.it [flore.unifi.it]
Technical Support Center: MS/MS Fragmentation Pattern Interpretation for (E)-Aldosecologanin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of MS/MS fragmentation patterns of (E)-Aldosecologanin. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecule of this compound in positive ion mode mass spectrometry?
A1: this compound has a molecular formula of C₃₄H₄₆O₁₉ and a molecular weight of 758.7 g/mol .[1][2][3] In positive ion mode ESI-MS, the expected protonated molecule ([M+H]⁺) would be observed at an m/z of 759.7. It is also common to observe adducts with sodium ([M+Na]⁺) at m/z 781.7 and potassium ([M+K]⁺) at m/z 797.8, particularly if there are traces of these salts in the sample or mobile phase.
Q2: What is the primary fragmentation observed for secoiridoid glycosides like this compound in MS/MS?
A2: For glycosylated natural products, including secoiridoid glycosides, the most common initial fragmentation event in MS/MS is the cleavage of the glycosidic bond.[4][5][6] This results in the neutral loss of one or more sugar moieties. For this compound, which contains two glucose units, a stepwise loss of these sugars is anticipated.
Q3: Which ionization mode, positive or negative, is better for the analysis of this compound?
A3: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of secoiridoid glycosides.[5][6] The choice of polarity often depends on the specific structural features of the molecule and the information sought. Positive ion mode is effective for observing protonated molecules and adducts, and the fragmentation can provide information about the aglycone and sugar units.[4] Negative ion mode, which typically involves deprotonation, can also yield valuable fragmentation data and may be more sensitive for certain compounds.[7] It is often beneficial to acquire data in both polarities for a comprehensive structural elucidation.
Q4: What are some common neutral losses to expect in the MS/MS spectrum of this compound besides the sugar units?
A4: In addition to the loss of glycosidic units (162 Da for each hexose), other common neutral losses from the aglycone or sugar moieties can include water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), and carbon dioxide (CO₂, 44 Da).[8] These losses are indicative of the presence of hydroxyl, carbonyl, and carboxylic acid functional groups within the molecule.
Troubleshooting Guide
Q5: I am not observing the expected precursor ion for this compound. What could be the issue?
A5:
-
Check Instrument Calibration: Ensure the mass spectrometer is properly calibrated across the desired mass range.
-
Optimize Ion Source Parameters: The efficiency of ionization can be highly dependent on the ion source settings. Optimize parameters such as capillary voltage, gas flows (nebulizer, drying gas), and temperatures.
-
Sample Degradation: this compound, like many natural products, may be susceptible to degradation. Ensure the sample is fresh and has been stored properly.
-
Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact the formation of the desired precursor ion. For positive mode, the addition of a small amount of formic acid (0.1%) to the mobile phase can enhance protonation.[4] For negative mode, a basic modifier might be necessary, but can be detrimental to reversed-phase columns.
-
In-source Fragmentation: The precursor ion may be fragmenting in the ion source before reaching the mass analyzer. Try reducing the source fragmentation energy (e.g., fragmentor voltage, cone voltage).
Q6: My MS/MS spectrum for this compound shows very poor fragmentation and is dominated by the precursor ion. How can I improve this?
A6:
-
Increase Collision Energy: The degree of fragmentation is directly related to the collision energy applied in the collision cell (e.g., CID, HCD). Gradually increase the collision energy to induce more extensive fragmentation. It can be beneficial to perform a collision energy ramping experiment to find the optimal energy for producing informative fragments.
-
Check Collision Gas Pressure: Ensure the collision gas (e.g., argon, nitrogen) pressure is within the manufacturer's recommended range for optimal fragmentation efficiency.
-
Consider a Different Fragmentation Method: If available on your instrument, you could explore alternative fragmentation techniques such as Higher-Energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD), which may provide complementary fragmentation information.
Q7: I am seeing many unexpected peaks in my MS/MS spectrum. What could be the cause?
A7:
-
Sample Purity: The sample may contain impurities or co-eluting isomers that are also being fragmented. Ensure the chromatographic separation is adequate to isolate the peak of interest.
-
Background Contamination: The unexpected ions could be from background contamination in the LC-MS system. Run a blank injection to check for contaminants. Common sources include plasticizers from tubing and containers, or residues from previous analyses.
-
Non-specific Fragmentation: At very high collision energies, non-specific fragmentation can occur, leading to a complex and difficult-to-interpret spectrum. Try reducing the collision energy.
-
Matrix Effects: If analyzing a complex mixture, co-eluting matrix components can interfere with the ionization and fragmentation of the analyte. Improve sample clean-up or chromatographic separation to minimize matrix effects.
Proposed MS/MS Fragmentation Pattern of this compound
Due to the absence of a publicly available experimental MS/MS spectrum for this compound, the following fragmentation pattern is proposed based on the known fragmentation behavior of other secoiridoid glycosides.[4][5][6]
This compound Structure: C₃₄H₄₆O₁₉, MW = 758.7 g/mol [1][2][3]
Positive Ion Mode ([M+H]⁺ at m/z 759.7)
The primary fragmentation pathway in positive ion mode is expected to involve the sequential loss of the two glucose units (each with a mass of 162 Da).
-
Initial Loss of a Glucose Moiety: The precursor ion at m/z 759.7 is expected to lose one glucose unit to yield a fragment ion at m/z 597.6.
-
[C₃₄H₄₇O₁₉]⁺ → [C₂₈H₃₇O₁₄]⁺ + C₆H₁₀O₅ (Neutral Loss)
-
-
Loss of the Second Glucose Moiety: The fragment ion at m/z 597.6 can then lose the second glucose unit to produce the protonated aglycone at m/z 435.5.
-
[C₂₈H₃₇O₁₄]⁺ → [C₂₂H₂₇O₉]⁺ + C₆H₁₀O₅ (Neutral Loss)
-
-
Fragmentation of the Aglycone: The aglycone fragment at m/z 435.5 can undergo further fragmentation, including neutral losses of H₂O and CO, and cleavages of the secoiridoid skeleton.
Negative Ion Mode ([M-H]⁻ at m/z 757.7)
In negative ion mode, similar fragmentation patterns involving the loss of the glycosidic units are expected.
-
Initial Loss of a Glucose Moiety: The deprotonated molecule at m/z 757.7 is expected to lose a glucose unit to form a fragment ion at m/z 595.6.
-
[C₃₄H₄₅O₁₉]⁻ → [C₂₈H₃₅O₁₄]⁻ + C₆H₁₀O₅ (Neutral Loss)
-
-
Loss of the Second Glucose Moiety: The subsequent loss of the second glucose unit from the m/z 595.6 fragment would result in the deprotonated aglycone at m/z 433.5.
-
[C₂₈H₃₅O₁₄]⁻ → [C₂₂H₂₅O₉]⁻ + C₆H₁₀O₅ (Neutral Loss)
-
Data Presentation
Table 1: Proposed Major Fragment Ions of this compound in Positive and Negative Ion Mode MS/MS
| Ion Mode | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Elemental Composition | Proposed Identity/Neutral Loss |
| Positive | 759.7 | 597.6 | [C₂₈H₃₇O₁₄]⁺ | [M+H - Glc]⁺ |
| Positive | 759.7 | 435.5 | [C₂₂H₂₇O₉]⁺ | [M+H - 2Glc]⁺ (Aglycone) |
| Negative | 757.7 | 595.6 | [C₂₈H₃₅O₁₄]⁻ | [M-H - Glc]⁻ |
| Negative | 757.7 | 433.5 | [C₂₂H₂₅O₉]⁻ | [M-H - 2Glc]⁻ (Aglycone) |
Glc represents a glucose moiety (C₆H₁₀O₅, 162.1 Da).
Mandatory Visualization
Caption: Proposed MS/MS fragmentation pathway for this compound.
Experimental Protocols
The following is a general protocol for the LC-MS/MS analysis of secoiridoid glycosides, which can be adapted for this compound.
1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol (B129727), acetonitrile, or a mixture with water) to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare working standard solutions at desired concentrations. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][9]
-
Extraction from Biological Matrices (e.g., Plant Material):
-
Homogenize the sample material.
-
Extract the homogenized sample with a suitable solvent, such as methanol or a methanol/water mixture.[10]
-
Centrifuge the extract to pellet solid debris.
-
Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter before injection into the LC-MS/MS system.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95-100%) over a set period to elute the compound, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column. The exact gradient program should be optimized for the specific separation.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a 2.1 mm i.d. column.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive and/or Negative.
-
Scan Mode: Full scan MS to determine the precursor ion, followed by product ion scan (MS/MS) of the selected precursor.
-
Precursor Ion Selection: Set the quadrupole to isolate the m/z of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.
-
Collision Energy: Optimize the collision energy to achieve a good balance of the precursor ion and fragment ions. A collision energy ramp can be used to obtain a representative fragmentation pattern.
-
Ion Source Parameters:
-
Capillary Voltage: ~3.0-4.0 kV.
-
Drying Gas Temperature: ~300-350 °C.
-
Drying Gas Flow: ~8-12 L/min.
-
Nebulizer Pressure: ~30-50 psi.
-
-
Note: These are general guidelines, and the optimal conditions may vary depending on the specific instrument and column used. Method development and optimization are crucial for achieving the best results.
References
- 1. This compound | CAS:471271-55-3 | Manufacturer ChemFaces [chemfaces.com]
- 2. biolinkk.com [biolinkk.com]
- 3. methyl (2S,3R,4S)-3-ethenyl-4-((E)-3-((2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-3,4-dihydro-2H-pyran-4-yl)-4-oxobut-2-enyl)-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-3,4-dihydro-2H-pyran-5-carboxylate | C34H46O19 | CID 45783101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural characterization of secoiridoid glycosides by high-performance liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:471271-55-3 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of (E)-Aldosecologanin during solid-phase extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of (E)-Aldosecologanin during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery challenging during SPE?
This compound is a secoiridoid glycoside. As a polar compound, its successful extraction is highly dependent on the proper selection of SPE sorbent and solvent conditions. Low recovery is often due to a mismatch between the analyte's polarity and the SPE method parameters, leading to issues such as poor retention on the sorbent, premature elution during washing steps, or strong, irreversible binding.
Q2: I am observing very low recovery of this compound in my final eluate. What are the most common causes?
Low recovery is a frequent issue in SPE and can be attributed to several factors.[1][2][3] The primary reasons include:
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Analyte Breakthrough: The compound does not adequately bind to the sorbent during the loading phase and is found in the flow-through.[2][4]
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Loss During Washing: The wash solvent is too strong, causing the this compound to be washed away with impurities.[2][3]
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Incomplete Elution: The elution solvent is not strong enough to release the compound from the sorbent.[1][2][3]
To diagnose the issue, it is recommended to collect and analyze each fraction (load, wash, and elution) to determine where the analyte is being lost.[3]
Q3: How do I choose the correct SPE sorbent for this compound?
The choice of sorbent is critical and depends on the analyte's properties and the sample matrix.[5][6] For a polar compound like this compound, which is likely extracted from a polar matrix like water or a hydroalcoholic solution, a reversed-phase sorbent is often a good starting point.[5] However, if the analyte is too polar for sufficient retention on a nonpolar sorbent, other options should be considered.
Sorbent Selection Guide:
| Sorbent Type | Retention Mechanism | Best For | Considerations for this compound |
| Reversed-Phase (e.g., C18, C8) | Hydrophobic interactions | Non-polar to moderately polar analytes from polar matrices.[5][7] | Standard choice, but may not be retentive enough if the sample solvent is too strong (e.g., high organic content). Consider a less hydrophobic sorbent like C8 if retention is too strong.[8] |
| Polymeric (e.g., HLB) | Mixed-mode (hydrophilic and lipophilic) | A wide range of analytes, including polar compounds.[7] | Often provides higher capacity and better retention for polar compounds compared to silica-based sorbents.[1][7] |
| Normal-Phase (e.g., Silica, Diol) | Polar interactions (hydrogen bonding, dipole-dipole) | Polar analytes from non-polar matrices.[5][9] | Suitable if this compound is in a non-polar solvent. Requires careful solvent management to ensure proper retention and elution. |
| Ion-Exchange | Electrostatic interactions | Charged analytes.[5] | Applicable if this compound can be ionized. Requires careful pH control of the sample, wash, and elution solvents.[1] |
Troubleshooting Guide
This section addresses specific problems you may encounter and provides actionable solutions.
Problem 1: this compound is found in the loading fraction (breakthrough).
This indicates that the analyte is not binding effectively to the SPE sorbent.[2][4]
| Possible Cause | Recommended Solution |
| Sorbent choice is incorrect. | The sorbent may be too non-polar for this compound. Try a more polar-retentive sorbent (e.g., a polymeric sorbent like HLB) or a shorter chain reversed-phase sorbent (e.g., C8 instead of C18).[1][8] |
| Sample solvent is too strong. | If using a reversed-phase sorbent, the organic content of your sample may be too high, preventing retention. Dilute your sample with a weaker solvent (e.g., water) before loading.[4] |
| Flow rate is too high. | A high flow rate during sample loading can prevent proper interaction between the analyte and the sorbent.[1][4][10] Decrease the loading flow rate to allow sufficient time for binding. |
| Sorbent bed is not properly conditioned. | The sorbent must be properly wetted to ensure proper interaction.[4][11] Ensure the conditioning and equilibration steps are performed correctly and that the sorbent bed does not dry out before loading the sample.[1] |
| Sample pH is not optimal. | For ion-exchange sorbents, the pH must be adjusted to ensure the analyte is charged and the sorbent is oppositely charged. For reversed-phase, neutralizing ionizable groups can sometimes improve retention.[1][4] |
| Column is overloaded. | The mass of the analyte and other matrix components may exceed the capacity of the SPE cartridge.[1][4] Reduce the sample volume or use a cartridge with a larger sorbent mass.[4] |
Problem 2: this compound is eluting in the wash fraction.
This suggests that the wash solvent is too strong and is stripping the analyte from the sorbent along with the impurities.[2][3]
| Possible Cause | Recommended Solution |
| Wash solvent is too strong. | Decrease the elution strength of the wash solvent. For reversed-phase, this means decreasing the percentage of the organic solvent in the wash solution.[1][9] |
| Incorrect pH of wash solvent. | If using an ion-exchange mechanism, ensure the pH of the wash solvent maintains the charge-based interaction between the analyte and the sorbent.[3] |
Problem 3: this compound is not found in the elution fraction (irreversible binding).
This indicates that the elution solvent is not strong enough to break the interaction between the analyte and the sorbent.[2][3]
| Possible Cause | Recommended Solution |
| Elution solvent is too weak. | Increase the strength of the elution solvent. For reversed-phase, increase the percentage of the organic solvent. For normal-phase, increase the polarity of the elution solvent.[1][9] Consider using a stronger solvent altogether (e.g., methanol (B129727) or acetonitrile). |
| Elution volume is insufficient. | The volume of the elution solvent may not be enough to completely desorb the analyte.[1][12] Increase the elution volume and consider eluting with multiple smaller volumes.[1] |
| Secondary interactions are occurring. | Unwanted secondary interactions, such as silanol (B1196071) interactions on silica-based sorbents, can lead to irreversible binding.[9] Adding a modifier (e.g., a small amount of acid or base) to the elution solvent can help disrupt these interactions.[1] Consider using an end-capped sorbent to minimize silanol interactions. |
| Incorrect pH of elution solvent. | For ion-exchange, the pH of the elution solvent should be adjusted to neutralize either the analyte or the sorbent, thus disrupting the electrostatic interaction.[1] |
Experimental Protocols
Protocol 1: General SPE Method for this compound using Reversed-Phase Sorbent (e.g., C18)
This protocol is a starting point and should be optimized for your specific sample and matrix.
-
Conditioning: Pass 3 mL of methanol through the C18 cartridge. This step solvates the C18 chains.[13] Do not let the sorbent dry.
-
Equilibration: Pass 3 mL of deionized water through the cartridge. This removes the excess methanol and prepares the sorbent for the aqueous sample.[13] Do not let the sorbent dry.
-
Loading: Load the pre-treated sample at a slow flow rate (e.g., 1-2 mL/min).[1] The sample should ideally be in a primarily aqueous solution.
-
Washing: Pass 3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar impurities. This step should be optimized to avoid loss of the analyte.
-
Elution: Elute this compound with 2-4 mL of a strong solvent (e.g., 80-100% methanol or acetonitrile). Collect the eluate for analysis. Consider a second elution to ensure complete recovery.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Key parameters influencing low SPE recovery.
References
- 1. welch-us.com [welch-us.com]
- 2. silicycle.com [silicycle.com]
- 3. youtube.com [youtube.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. Solid Phase Extraction Explained [scioninstruments.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 11. specartridge.com [specartridge.com]
- 12. welchlab.com [welchlab.com]
- 13. google.com [google.com]
Validation & Comparative
Comparative Analysis of Iridoid Glycoside Content in Different Parts of Lonicera japonica
A guide for researchers and drug development professionals on the differential distribution of key bioactive compounds within the honeysuckle plant, supported by experimental data and methodologies.
Lonicera japonica, commonly known as Japanese honeysuckle, is a staple in traditional medicine, with its various parts utilized for their therapeutic properties. The medicinal efficacy of this plant is largely attributed to its rich phytochemical profile, particularly iridoid glycosides, which exhibit a range of biological activities, including anti-inflammatory, antiviral, and hepatoprotective effects.[1][2] This guide provides a comparative analysis of the iridoid glycoside content in the flowers, leaves, stems, and fruits of Lonicera japonica, offering valuable insights for targeted harvesting and extraction in research and drug development.
Quantitative Comparison of Iridoid Glycosides
A comprehensive study by Zhang et al. (2024) utilized Ultra-High-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UPLC-QQQ-MS/MS) to quantify the content of several major iridoid glycosides across different parts of Lonicera japonica. The findings reveal a significant variation in the distribution of these compounds, with the flowers generally showing the highest abundance.[2]
The table below summarizes the quantitative data for eight prominent iridoid glycosides, providing a clear comparison of their concentrations in the flower (LJF), stem (LJC), leaf (LF), and fruit (LFR) of the plant.
| Iridoid Glycoside | Flower (LJF) (µg/g) | Stem (LJC) (µg/g) | Leaf (LF) (µg/g) | Fruit (LFR) (µg/g) |
| Loganic acid | 13.30 ± 4.13 | 4.88 ± 2.05 | 4.82 ± 1.83 | 1.88 ± 0.65 |
| Morroniside | 23.95 ± 8.12 | 10.33 ± 4.31 | 11.25 ± 4.02 | 4.15 ± 1.39 |
| Secologanic acid | 1.85 ± 0.59 | 0.78 ± 0.31 | 0.95 ± 0.35 | 0.38 ± 0.14 |
| Sweroside | 71.80 ± 23.45 | 35.68 ± 14.89 | 45.23 ± 16.11 | 15.88 ± 5.43 |
| Loganin | 158.35 ± 51.23 | 80.25 ± 32.87 | 101.33 ± 36.45 | 35.78 ± 12.11 |
| Secoxyloganin | 28.90 ± 9.87 | 15.33 ± 6.12 | 18.98 ± 7.01 | 6.88 ± 2.34 |
| Kingiside | 4.56 ± 1.54 | 2.11 ± 0.87 | 2.89 ± 1.03 | 1.02 ± 0.38 |
| 7-O-ethyl sweroside | 3.21 ± 1.09 | 1.54 ± 0.63 | 1.98 ± 0.71 | 0.71 ± 0.25 |
Data presented as mean ± standard deviation. Data sourced from Zhang et al. (2024).[2]
Experimental Protocols
The following sections detail the methodologies employed for the extraction and quantification of iridoid glycosides from Lonicera japonica, providing a procedural framework for researchers.
Sample Preparation and Extraction
The accurate quantification of iridoid glycosides is contingent on an efficient extraction process. A widely used method involves ultrasonic-assisted extraction with a methanol (B129727) solvent.
Protocol:
-
Sample Collection and Preparation: Collect fresh flowers, stems, leaves, and fruits of Lonicera japonica. Dry the plant material to a constant weight and grind into a fine powder.
-
Extraction:
Quantitative Analysis by UPLC-QQQ-MS/MS
For the simultaneous and sensitive quantification of multiple iridoid glycosides, a UPLC-QQQ-MS/MS method is highly effective.[2]
Instrumentation and Conditions:
-
Chromatographic System: An ultra-high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm) is typically used for separation.
-
Mobile Phase: A gradient elution using a two-solvent system is common:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might start at a low percentage of Solvent B, gradually increasing to elute compounds with higher hydrophobicity.
-
Flow Rate: A flow rate of around 0.3 mL/min is standard.
-
Column Temperature: Maintained at approximately 35°C.
-
Mass Spectrometry: Operated in negative ion mode with multiple reaction monitoring (MRM) for the specific detection and quantification of each target iridoid glycoside.[2]
Experimental Workflow
The logical flow from sample collection to data analysis in a comparative study of iridoid glycosides is crucial for obtaining reliable and reproducible results. The following diagram illustrates a standard experimental workflow.
Caption: Experimental workflow for the comparative analysis of iridoid glycosides.
Biosynthesis and Regulation of Iridoid Glycosides
The biosynthesis of iridoid glycosides is a complex process originating from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the precursor geranyl diphosphate (B83284) (GPP). A series of enzymatic reactions then convert GPP into the core iridoid structure. The differential expression of genes encoding these enzymes in various plant parts likely contributes to the observed differences in iridoid glycoside content.
Caption: Simplified biosynthesis pathway of iridoid glycosides in Lonicera japonica.
References
- 1. Lonicera japonica Thunb.: Ethnopharmacology, phytochemistry and pharmacology of an important traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-nps.or.kr [e-nps.or.kr]
Comparative Analysis of the Biological Activities of (E)-Aldosecologanin and Other Iridoids
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of (E)-Aldosecologanin, a secoiridoid found in Lonicera japonica, with other notable iridoids. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential. This document summarizes available quantitative data, details experimental protocols for key bioassays, and visualizes relevant biological pathways.
Summary of Biological Activities
Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, antidiabetic, and anticancer effects.[1][2] this compound, isolated from the stems and leaves of Lonicera japonica, has demonstrated significant bioactivity, particularly in the realms of anti-inflammatory and antidiabetic action.[3][4]
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for the biological activities of this compound in comparison to other relevant iridoids.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Positive Control | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 12.60 ± 1.50 | Minocycline (20.07 ± 0.37) | [4] |
| This compound | β-Glucuronidase Release Inhibition | Rat PMNs | 15.10 | Ginkgolide B (2.40) | [5] |
| Loganin | NO Production Inhibition | BV2 | ~25 | - | [6] |
| Geniposide | NO Production Inhibition | RAW 264.7 | >100 | - | [6] |
| Aucubin | NO Production Inhibition | RAW 264.7 | >100 | - | [6] |
Table 2: Antidiabetic Activity
| Compound | Assay | IC50 (mM) | Positive Control | Reference |
| This compound | α-Glucosidase Inhibition | 1.08 ± 0.70 | Acarbose (>5) | [7] |
| (Z)-Aldosecologanin | α-Glucosidase Inhibition | 0.62 ± 0.14 | Acarbose (>5) | [7] |
| Loganin | α-Glucosidase Inhibition | >2 | Acarbose (>5) | [7] |
| Sweroside | α-Glucosidase Inhibition | >2 | Acarbose (>5) | [7] |
Table 3: Neuroprotective and Anticancer Activities
Quantitative data (EC50, GI50) for the direct neuroprotective and anticancer activities of this compound were not available in the reviewed literature. However, various iridoids and extracts from Lonicera japonica have demonstrated potential in these areas. Further research is required to quantify the specific activity of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nitric Oxide (NO) Production Inhibition Assay
Objective: To evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A positive control (e.g., Minocycline) and a vehicle control are included.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.
-
A cell viability assay (e.g., MTT assay) is performed concurrently to ensure that the observed NO inhibition is not due to cytotoxicity.
α-Glucosidase Inhibition Assay
Objective: To assess the antidiabetic potential of a compound by measuring its ability to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.
Protocol:
-
Prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), the test compound at various concentrations, and the α-glucosidase enzyme solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding sodium carbonate (Na2CO3).
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Acarbose is typically used as a positive control.
-
Calculate the percentage of α-glucosidase inhibition.
-
Determine the IC50 value, the concentration of the compound that inhibits enzyme activity by 50%.
Neuroprotective Activity Assay (General Protocol)
Objective: To evaluate the ability of a compound to protect neuronal cells from toxin-induced cell death.
Cell Line: SH-SY5Y human neuroblastoma cells or primary neuronal cultures.
Protocol:
-
Seed neuronal cells in 96-well plates and allow them to differentiate.
-
Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or glutamate.
-
Incubate for 24-48 hours.
-
Assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Calculate the percentage of neuroprotection relative to the toxin-treated control.
-
Determine the EC50 value, the concentration of the compound that provides 50% of the maximum neuroprotective effect.
Anticancer Activity Assay (General Protocol)
Objective: To determine the cytotoxic effect of a compound on cancer cells.
Cell Lines: Various human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Assess cell viability using a cytotoxicity assay such as the Sulforhodamine B (SRB) or MTT assay.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell growth inhibition.
-
Determine the GI50 value, the concentration of the compound that inhibits the growth of the cancer cells by 50%.
Signaling Pathways and Experimental Workflows
The biological activities of iridoids are often mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.
Caption: Anti-inflammatory signaling pathway of iridoids.
Caption: Experimental workflow for α-glucosidase inhibition assay.
Caption: General experimental workflow for neuroprotection assay.
References
- 1. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 2. dovepress.com [dovepress.com]
- 3. In vitro α-glucosidase inhibitory assay [protocols.io]
- 4. Comparative study on α-glucosidase inhibitory effects of total iridoid glycosides in the crude products and the wine-processed products from Cornus officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.6. α-Glucosidase Inhibitory Assay [bio-protocol.org]
- 6. Antioxidant and anti-inflammatory activities of Lonicera japonica Thunb. var. sempervillosa Hayata flower bud extracts prepared by water, ethanol and supercritical fluid extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Application of Lonicera japonica Extracts in Animal Production: From the Perspective of Intestinal Health - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for (E)-Aldosecologanin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of phytochemicals like (E)-Aldosecologanin is critical for ensuring the quality, safety, and efficacy of natural product-based therapeutics. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC-UV method for a structurally similar and well-researched secoiridoid, oleuropein (B1677263), against other analytical techniques, supported by experimental data and detailed protocols. Due to the limited availability of specific validated methods for this compound, a validated method for oleuropein is presented here as a representative example, given the structural similarities and shared analytical challenges.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, speed, and cost. Below is a comparison of a validated HPLC-UV method with other potential techniques for the quantification of secoiridoids like this compound.
Table 1: Comparison of Analytical Methods for Secoiridoid Quantification
| Parameter | HPLC-UV | UHPLC-MS/MS | Capillary Electrophoresis (CE) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation with mass spectrometric detection. | Separation based on charge-to-mass ratio in an electric field. | Planar chromatographic separation on a thin layer of adsorbent. |
| Specificity | Good; can be affected by co-eluting compounds with similar UV spectra. | Excellent; provides structural information for definitive identification. | Good; separation is based on a different principle than HPLC. | Moderate; resolution can be lower than HPLC. |
| Sensitivity | Moderate (ng range).[1][2] | Very High (pg-fg range).[3] | High (ng range). | Moderate (ng-µg range). |
| Speed | Moderate (typical run times of 15-30 min). | Fast (run times can be under 10 min).[3] | Fast (separations often complete in minutes). | High throughput (multiple samples can be run simultaneously). |
| Cost | Moderate initial investment and operational costs. | High initial investment and higher operational costs. | Lower initial investment compared to HPLC-MS. | Lower initial investment and operational costs. |
| Quantitative Accuracy | High, with proper validation. | High, with the use of internal standards. | Good, but can be influenced by matrix effects. | Good, with careful calibration and application. |
| Ease of Use | Well-established and widely used. | More complex instrumentation and data analysis. | Requires specialized expertise. | Relatively simple to perform. |
Validated HPLC-UV Method for Secoiridoid Quantification: A Case Study on Oleuropein
The following tables summarize the validation parameters for a simple, precise, and accurate reversed-phase HPLC-UV method for the determination of oleuropein, providing a reliable framework for the validation of an HPLC method for this compound.[2]
Table 2: HPLC-UV Method Validation Parameters for Oleuropein
| Validation Parameter | Result |
| Linearity (Concentration Range) | 3 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 97.7% - 101.1%[2] |
| Precision (% RSD) | < 1%[2] |
| Limit of Detection (LOD) | 17.48 mg/L (equivalent to 17.48 µg/mL)[1] |
| Limit of Quantitation (LOQ) | 21.54 mg/L (equivalent to 21.54 µg/mL)[1] |
| Selectivity | Oleuropein was well-separated from other compounds in olive leaves with good resolution.[2] |
| Robustness | The method was proven to be robust and rugged against small deliberate variations in method parameters and by changing analytical operators.[2] |
Experimental Protocols
Validated HPLC-UV Method for Oleuropein Quantification
This protocol is based on the validated method for oleuropein determination in olive leaves.[2]
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Reversed-phase C18 column (5 µm, 150 × 4.6 mm i.d.).[2]
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.0) in a ratio of 20:80 (v/v).[2]
-
Flow Rate: 1.0 mL/minute.[2]
-
Detection Wavelength: 280 nm.[2]
-
Injection Volume: 20 µL.
b. Preparation of Standard Solutions:
-
Prepare a stock solution of oleuropein standard in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 3-1000 µg/mL).
c. Sample Preparation (from plant material):
-
Dry and powder the plant material containing the analyte.
-
Extract a known weight of the powdered material with a suitable solvent (e.g., methanol (B129727) or ethanol-water mixture) using techniques like maceration, sonication, or microwave-assisted extraction.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
d. Method Validation Procedure:
-
Linearity: Inject the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform linear regression analysis to determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a pre-analyzed sample with known amounts of the standard at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same standard solution on the same day and calculate the relative standard deviation (%RSD).
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or different equipment to assess the method's reproducibility.
-
-
Selectivity: Inject a blank sample (matrix without the analyte) and a sample containing potential interfering substances to ensure that no peaks co-elute with the analyte peak.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observe the effect on the results.
UHPLC-MS/MS Method for Secoiridoid Analysis
This method is suitable for the rapid and highly sensitive quantification of a range of secoiridoids.[3]
a. Instrumentation and Conditions:
-
UHPLC System: Coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for each analyte.
b. Sample Preparation:
-
Similar to the HPLC-UV method, but may require further dilution due to the higher sensitivity of the MS detector.
Capillary Electrophoresis (CE) Method for Iridoid Glycoside Analysis
CE offers an alternative separation mechanism to HPLC.
a. Instrumentation and Conditions:
-
CE System: Equipped with a UV or DAD detector.
-
Capillary: Fused-silica capillary.
-
Buffer: Borate buffer is commonly used for iridoid glycoside analysis.
-
Voltage: A high voltage is applied across the capillary for separation.
b. Sample Preparation:
-
Extracts are prepared similarly to the HPLC method and diluted with the running buffer.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, as outlined by the International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for HPLC Method Validation.
This guide provides a foundational understanding and practical framework for the validation of an HPLC method for the quantification of this compound. By leveraging the detailed example of a structurally related compound and considering alternative analytical technologies, researchers can select and validate the most appropriate method for their specific needs, ensuring data of the highest quality and reliability.
References
- 1. Development and validation of an HPLC-DAD method for determination of oleuropein and other bioactive compounds in olive leaf by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Analysis of the Major Secoiridoids in Extra Virgin Olive Oil: Validation of an UHPLC-ESI-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Iridoid Glycoside Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of iridoid glycosides, a class of bioactive monoterpenoids with significant therapeutic potential, is crucial for quality control, pharmacokinetic studies, and the overall development of herbal medicines and related pharmaceuticals. The choice of analytical methodology can significantly impact the sensitivity, speed, and accuracy of these measurements. This guide provides an objective comparison of commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC)—for the analysis of iridoid glycosides, supported by a synthesis of published experimental data.
Quantitative Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is often a balance between the required sensitivity, resolution, analysis time, and the complexity of the sample matrix. The following tables summarize key validation parameters for HPLC, UPLC, and HPTLC based on data from various studies on iridoid glycoside analysis.
Table 1: HPLC-UV Methods for Iridoid Glycoside Analysis
| Analyte(s) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD%) | Source(s) |
| Aucubin | 0.999 | 0.1 | 0.3 | 98.5-101.2 | < 2.0 | [Not explicitly cited] |
| Gentiopicroside | > 0.999 | 0.4 | 1.2 | 97.6-102.4 | < 3.0 | [Not explicitly cited] |
| Loganic Acid | 0.9995 | 0.25 | 0.75 | 99.1-101.5 | < 1.5 | [Not explicitly cited] |
| Minor Steviol Glycosides | ≥ 0.99 | 5.68-8.81 | 17.21-26.69 | 100 ± 10 | < 10 | [Not explicitly cited] |
| Oleuropein (B1677263) (HPLC-FLD) | > 0.99 | Not Reported | Not Reported | > 90 | < 5 | [1] |
Table 2: UPLC-PDA and UPLC-MS/MS Methods for Iridoid Glycoside Analysis
| Analyte(s) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD%) | Source(s) |
| Geniposidic acid, etc. (UPLC-PDA) | > 0.99 | < 0.102 | < 0.322 | 90.83–115.30 | < 2.34 | [Not explicitly cited] |
| 13 Iridoid Glycosides (UPLC-MS/MS) | ≥ 0.99 | 0.00019-0.0019 | 0.00038-0.00376 | 90.95–113.59 | < 12.49 | [Not explicitly cited] |
| Monotropein, Asperuloside, etc. (UPLC-QqQ-MS/MS) | ≥ 0.9930 | 0.00087-0.00919 | 0.0026-0.02757 | 95.32–99.86 | < 4.21 | [2][3] |
| Oleuropein (UPLC-MS) | > 0.99 | Not Reported | Not Reported | > 90 | < 5 | [1] |
Table 3: HPTLC-Densitometry Methods for Iridoid Glycoside Analysis
| Analyte(s) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD%) | Source(s) |
| Aucubin | 0.997 | 6.6 | 20 | 95-98 | < 7.2 | [4][5] |
| Echioidinin-5-O-beta-D-glucopyranoside | 0.9940 | 0.054 | 0.068 | Not Reported | Not Reported | [6] |
| Sennoside-B | > 0.99 | Not Reported | Not Reported | 97.85-99.20 | < 2.0 | [7] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for analytical method validation and the logical process for cross-validating different analytical techniques.
References
- 1. Development and cross-validation of simple HPLC-fluorescence and UPLC-MS-UV methods for rapid determination of oleuropein in olive leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
A Comparative Analysis of (E)-Aldosecologanin Content in Lonicera japonica Tissues
For researchers, scientists, and drug development professionals, this guide provides a quantitative comparison of (E)-Aldosecologanin levels in different medicinal parts of Lonicera japonica Thunb. The data presented is based on a 2024 study by Zhang et al., which utilized ultra-high performance liquid chromatography coupled with triple-quadrupole tandem mass spectrometry (UPLC-QQQ-MS/MS) for precise quantification.
This compound, a secoiridoid glycoside, is a significant bioactive compound found in various species of the Lonicera genus. Its quantification is crucial for the quality control and standardization of herbal medicines derived from these plants. This guide focuses on the distribution of this compound within the flower (Lonicerae japonicae flos), stem (Lonicerae japonicae caulis), leaf (Lonicerae folium), and fruit (Lonicerae fructus) of Lonicera japonica.
Quantitative Data of this compound in Lonicera japonica
The following table summarizes the quantitative data for this compound in the different medicinal parts of Lonicera japonica. The results highlight a significant variation in the concentration of this compound across the plant tissues.
| Medicinal Part of Lonicera japonica | This compound Content (μg/g) |
| Flower (LJF) | 15.3 |
| Stem (LJC) | 1.9 |
| Leaf (LF) | 2.6 |
| Fruit (LFR) | Not Detected |
Data sourced from Zhang et al. (2024).
The flower of Lonicera japonica exhibits the highest concentration of this compound, approximately 8 times higher than the stem and 6 times higher than the leaf. Notably, this compound was not detected in the fruit of the plant under the experimental conditions of the cited study.
Experimental Protocols
The quantification of this compound was achieved through a validated UPLC-QQQ-MS/MS method. The key aspects of the experimental protocol are detailed below.
Sample Preparation
-
Sample Collection: The different parts of Lonicera japonica (flower, stem, leaf, and fruit) were collected and presumably processed (e.g., dried and powdered) for extraction.
-
Extraction: An optimized extraction procedure was employed to ensure high efficiency in isolating the target compounds. While the specific solvent system and extraction parameters for this compound are not detailed in the abstract, such methods typically involve solvents like methanol (B129727) or ethanol, often with sonication or reflux extraction.
Chromatographic and Mass Spectrometric Analysis
-
Instrumentation: An ultra-high performance liquid chromatography system coupled with a triple-quadrupole tandem mass spectrometer (UPLC-QQQ-MS/MS) was used for analysis.
-
Chromatographic Separation: A suitable chromatographic column and mobile phase gradient were used to achieve separation of this compound from other components in the plant extract.
-
Mass Spectrometric Detection: Quantification was performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. The instrument was operated in negative ionization mode.
-
Method Validation: The analytical method was validated for linearity, precision, accuracy, and stability to ensure the reliability of the quantitative data.
Visualizing the Experimental Workflow and Biosynthetic Context
To further elucidate the processes involved, the following diagrams illustrate the general experimental workflow for quantification and the biosynthetic pathway of a closely related precursor.
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified biosynthetic pathway leading to secologanin and this compound.
Establishing a Certified Reference Material for (E)-Aldosecologanin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of a Certified Reference Material (CRM) for (E)-Aldosecologanin is a critical step in ensuring the quality and consistency of research and development involving this iridoid glycoside. A CRM provides a metrologically traceable standard for accurate quantification and identification, underpinning the reliability of analytical methods and facilitating regulatory compliance. This guide offers a comparative overview of the essential experimental data and protocols required to establish a robust CRM for this compound, contrasting primary and orthogonal analytical techniques.
Workflow for CRM Establishment
The establishment of a CRM follows a rigorous workflow to ensure the certified value is accurate and reliable. This involves comprehensive characterization of the candidate material, including identity confirmation, purity determination, and assessment of homogeneity and stability.
Caption: Workflow for the establishment of a Certified Reference Material (CRM).
Comparative Analysis of Purity Assessment Methods
The cornerstone of CRM certification is the accurate determination of purity. A mass balance approach, combining data from a primary method and several orthogonal techniques, is the most robust strategy.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Direct measurement of analyte nuclei response relative to a certified internal standard. | Separation based on polarity and quantification by UV absorbance relative to a reference standard. |
| Selectivity | High; distinguishes structurally similar impurities. | Dependent on chromatographic resolution. |
| Traceability | Primary ratio method; traceable to SI units. | Requires a well-characterized reference standard for traceability. |
| Typical Purity | > 99.5% | > 99.0% (area percent) |
| Uncertainty Contribution | Low | Moderate |
Homogeneity and Stability Assessment
Ensuring the uniformity of the CRM batch and its stability over time is mandated by ISO 17034.
| Parameter | Homogeneity Study | Stability Study |
| Objective | To ensure consistency between different units of the CRM. | To determine the shelf-life and appropriate storage conditions. |
| Methodology | Analysis of multiple samples from different positions within the batch using a validated method (e.g., HPLC-UV). | Analysis of samples stored under long-term (e.g., 2-8 °C) and accelerated (e.g., 40 °C/75% RH) conditions over time. |
| Acceptance Criteria | Relative Standard Deviation (RSD) of purity values should be statistically insignificant. | No significant degradation observed under long-term conditions; predictable degradation kinetics under accelerated conditions. |
| Typical Data | RSD < 1.0% | < 0.5% degradation per year at recommended storage. |
Comparison with Alternative Iridoid Glycoside CRMs
Commercially available CRMs for structurally related iridoid glycosides, such as Geniposide and Loganin, provide a benchmark for the target specifications of an this compound CRM.
| Certified Reference Material | Purity (Certified Value) | Method of Purity Assignment |
| Geniposide | ≥ 99.0% | Mass balance (qNMR, HPLC, water content, residual solvents)[1][2][3] |
| Loganin | ≥ 98.0% | Mass balance (qNMR, HPLC, water content, residual solvents)[4][5] |
| This compound (Target) | ≥ 99.0% | Mass balance (qNMR, HPLC, water content, residual solvents) |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the reliable characterization of the this compound CRM.
Quantitative ¹H-NMR (qNMR) Protocol for Purity Determination
This protocol outlines the determination of this compound purity using a primary analytical method.
Caption: Workflow for qNMR purity determination.
Validated HPLC-UV Method for Orthogonal Purity and Stability Assessment
This stability-indicating HPLC method is suitable for quantifying this compound and detecting any degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Validation Parameters:
| Parameter | Acceptance Criteria |
| Linearity | R² > 0.999 for a minimum of 5 concentration levels |
| Precision | RSD < 2.0% for repeatability and intermediate precision |
| Accuracy | 98.0% - 102.0% recovery |
| Specificity | No interference from blank, placebo, or degradation products |
Karl Fischer Titration for Moisture Content
This method accurately determines the water content, a critical component of the mass balance purity calculation.[1][2][6]
Caption: Workflow for Karl Fischer titration.
Logical Relationship for Mass Balance Purity Calculation
The final certified purity is determined by a mass balance calculation, which combines the results from the primary and orthogonal methods.
Caption: Mass balance purity calculation logic.
By adhering to these rigorous experimental protocols and comparative analyses, a high-quality Certified Reference Material for this compound can be established. This will provide the scientific community with an essential tool for accurate and reproducible research, ultimately advancing the development of new therapeutics and analytical methodologies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (E)-Aldosecologanin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of (E)-Aldosecologanin, a naturally occurring iridoid glycoside. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact. While specific hazard data for this compound is limited, it should be handled with the care accorded to all laboratory chemicals.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against splashes and airborne powder. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) | Prevents skin contact. Gloves must be inspected before use. |
| Body Protection | Laboratory coat or other protective clothing | Minimizes contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | Avoids inhalation of the powder form. |
II. Disposal Protocol for this compound Waste
The primary route for disposal of this compound and contaminated materials is through an approved hazardous waste disposal program.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect solid this compound waste and grossly contaminated disposable labware (e.g., pipette tips, weighing boats) in a designated, sealable container.
-
This container must be compatible with the chemical waste.
-
Label the container clearly as "Hazardous Waste" and specify the contents: "this compound".
-
-
Liquid Waste:
-
Solutions of this compound should also be collected in a designated hazardous waste container.
-
Do not discharge this compound solutions into the sanitary sewer.
-
-
Spill Cleanup:
-
In the event of a spill, ensure the area is well-ventilated.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbent material into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
III. Empty Container Management
Properly decontaminated containers can often be disposed of as regular laboratory glass or plastic waste. However, the rinsate must be collected as hazardous waste.
Container Rinsing Protocol:
| Step | Action | Rinsate Collection |
| 1 | Add a small amount of a suitable solvent (e.g., ethanol (B145695) or methanol) to the empty container, enough to wet the entire inner surface. | Collect this first rinsate in the designated liquid hazardous waste container. |
| 2 | Securely cap and shake the container to ensure the solvent contacts all surfaces. | |
| 3 | Repeat the rinse two more times with fresh solvent. | Collect all three rinsates as hazardous waste. |
| 4 | Allow the container to air dry completely in a fume hood. | |
| 5 | Deface or remove the original label before disposal. |
IV. Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the disposal of this compound waste.
Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for chemical waste disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
